Technical Documentation Center

2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid
  • CAS: 926259-70-3

Core Science & Biosynthesis

Foundational

The Strategic Role of the 2-(Sulfamoyl)phenylacetic Acid Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of contemporary medicinal chemistry, the discovery and optimization of novel therapeutic agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of contemporary medicinal chemistry, the discovery and optimization of novel therapeutic agents frequently hinge on the strategic use of versatile chemical scaffolds. While not a therapeutic agent in itself, 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid represents a quintessential example of a privileged structural motif—the 2-(sulfamoyl)phenylacetic acid core. This guide delves into the multifaceted utility of this scaffold, elucidating its chemical properties, synthetic accessibility, and its impactful role as a cornerstone in the design of innovative drug candidates. We will explore the medicinal chemistry rationale behind its use, provide detailed experimental protocols, and present case studies that underscore its significance in the development of targeted therapies.

Introduction: The 2-(Sulfamoyl)phenylacetic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The 2-(sulfamoyl)phenylacetic acid scaffold has emerged as a valuable building block in drug discovery. Its utility stems from a combination of favorable physicochemical properties and synthetic tractability. The core structure, characterized by a phenylacetic acid moiety bearing a sulfonamide group ortho to the acetic acid side chain, offers a unique three-dimensional arrangement of functional groups that can be strategically exploited for potent and selective interactions with biological targets.

The sulfonamide group, in particular, is a cornerstone of medicinal chemistry, found in a wide array of approved drugs.[1] Its ability to act as a bioisostere of a carboxylic acid, coupled with its capacity to engage in key hydrogen bonding interactions, makes it a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Medicinal Chemistry Rationale: Unpacking the Structural Advantages

The strategic incorporation of the 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid scaffold and its analogs into drug candidates is underpinned by several key medicinal chemistry principles.

The Sulfonamide Moiety: More Than a Bioisostere

The N-acyl sulfonamide group can function as a bioisosteric replacement for a carboxylic acid, offering a similar pKa profile while potentially improving metabolic stability and cell permeability.[2] This allows for the fine-tuning of a molecule's physicochemical properties to overcome common drug development hurdles such as poor absorption or rapid clearance.

The Influence of Substitution: Tert-butyl and Methoxy Groups

The substituents on the core scaffold play a crucial role in dictating the overall properties of the final drug candidate:

  • The Tert-butyl Group: This bulky, lipophilic group serves multiple purposes in drug design. It can act as a "steric shield," protecting adjacent functional groups from metabolic degradation and thereby increasing the compound's half-life.[3] Furthermore, its size can enforce a specific conformation on the molecule, leading to enhanced binding affinity and selectivity for the target protein.

  • The Methoxy Group: The methoxy substituent on the phenyl ring influences the electronic properties of the scaffold. Its electron-donating nature can impact the acidity of the sulfonamide proton and the overall lipophilicity of the molecule. The position of the methoxy group can also be critical for directing binding interactions within a protein's active site.

Synthetic Utility and Methodologies

The 2-(sulfamoyl)phenylacetic acid scaffold is synthetically accessible, allowing for the efficient generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

General Synthetic Strategy

A common approach to the synthesis of this scaffold involves a multi-step sequence, typically starting from a substituted aniline or a related precursor. Key transformations often include chlorosulfonylation, amination to form the sulfonamide, and subsequent elaboration of the acetic acid side chain.

Diagram: General Synthetic Workflow

G A Substituted Aniline/Phenol B Chlorosulfonylation A->B ClSO3H C Amination with tert-Butylamine B->C t-BuNH2 D Introduction of Acetic Acid Moiety C->D e.g., Alkylation with an acetate equivalent E Final Scaffold 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid D->E Hydrolysis

Caption: A generalized workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of a Representative 2-(Sulfamoyl)phenylacetic Acid Derivative

This protocol outlines a representative synthesis of a 2-(sulfamoyl)phenylacetic acid derivative, adapted from procedures for structurally related compounds.

Step 1: Chlorosulfonylation of 2-bromo-4-methoxytoluene

  • To a stirred solution of 2-bromo-4-methoxytoluene (1.0 eq) in a suitable solvent such as chloroform at 0 °C, add chlorosulfonic acid (3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Formation of the Sulfonamide

  • Dissolve the crude sulfonyl chloride from the previous step in a suitable solvent (e.g., dichloromethane).

  • Add tert-butylamine (2.5 eq) and a base such as triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-tert-butylsulfonamide derivative.

Step 3: Introduction of the Acetic Acid Moiety via Palladium-Catalyzed Carbonylation

  • In a pressure vessel, combine the N-tert-butylsulfonamide derivative (1.0 eq), palladium(II) acetate (0.1 eq), a suitable phosphine ligand (e.g., dppf, 0.12 eq), and a base such as potassium carbonate (2.0 eq) in a solvent mixture like DMF/water.

  • Pressurize the vessel with carbon monoxide (e.g., 10 bar) and heat to 100-120 °C for 24 hours.

  • After cooling, filter the reaction mixture and acidify the filtrate with 1N HCl.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 2-(sulfamoyl)phenylacetic acid derivative.

Case Studies in Drug Discovery

The versatility of the 2-(sulfamoyl)phenylacetic acid scaffold is best illustrated through its application in various drug discovery programs.

Case Study: Development of LPA2 Receptor Agonists

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors. The LPA2 receptor subtype is a particularly attractive target for indications such as protecting the gut from radiation-induced damage.

Researchers have successfully developed potent and selective LPA2 agonists based on a sulfamoyl benzoic acid scaffold, which is structurally analogous to the 2-(sulfamoyl)phenylacetic acid core.[2][4][5] In these studies, the sulfonamide moiety serves as a key interaction point within the receptor binding pocket.

CompoundScaffold ModificationLPA2 EC50 (nM)
Lead Compound 2-sulfamoylbenzoic acid~1000
Optimized Analog Introduction of a 5-chloro substituent0.15
Further Optimized Analog Elaboration of the N-substituent<0.01

Table 1: Structure-Activity Relationship of Sulfamoyl Benzoic Acid-Based LPA2 Agonists. Data compiled from literature reports.[2]

Diagram: LPA2 Receptor Agonist Development

G A Initial Hit (Sulfamoyl Benzoic Acid) B SAR Exploration (Ring Substitution) A->B Improved Potency C Further Optimization (N-Substituent Modification) B->C Enhanced Selectivity D Potent and Selective LPA2 Agonist C->D Candidate Selection

Caption: A simplified workflow for the optimization of LPA2 receptor agonists.

Case Study: Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases are a family of enzymes involved in tissue remodeling, and their dysregulation is implicated in diseases such as osteoarthritis and cancer. Sulfonamide-based scaffolds have been extensively explored for the development of MMP inhibitors.[6][7]

In this context, the sulfonamide group often serves as a zinc-binding group, chelating the catalytic zinc ion in the enzyme's active site. The phenylacetic acid portion of the scaffold can be modified to occupy and interact with specific sub-pockets of the enzyme, thereby conferring selectivity for different MMP isoforms.

Analytical Characterization

The unambiguous characterization of synthesized compounds is paramount. A standard suite of analytical techniques is employed to confirm the structure and purity of molecules based on the 2-(sulfamoyl)phenylacetic acid scaffold.

Standard Analytical Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.

Representative Protocol: HPLC Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

Conclusion and Future Perspectives

The 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid scaffold, and the broader class of 2-(sulfamoyl)phenylacetic acids, represent a powerful platform in modern drug discovery. Their synthetic accessibility, coupled with their favorable physicochemical and drug-like properties, makes them an attractive starting point for the development of novel therapeutics across a range of disease areas.

Future research will likely focus on the continued exploration of this scaffold in new therapeutic contexts, as well as the development of novel synthetic methodologies to further expand the accessible chemical space. The strategic application of computational modeling and structure-based design will undoubtedly accelerate the discovery of next-generation drug candidates built upon this versatile and valuable chemical motif.

References

  • Aranapakam, V., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376–2396. [Link]

  • Aranapakam, V., et al. (2003). Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376–2396. [Link]

  • Durgam, G. G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140. [Link]

  • Durgam, G. G., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140. [Link]

  • Durgam, G. G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Publications. [Link]

  • Fletcher, S., et al. (2017). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing. [Link]

  • Hall, A., et al. (2020). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ChEMBL. [Link]

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Organic Syntheses. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Pawar, C. D., et al. (2019). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Indalkar, K. S., et al. (n.d.). Sulfated polyborate: A mild, efficient catalyst for synthesis of N-tert- butyl/N-trityl protected amides via Ritter reaction. Journal of the Chinese Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of phenylacetic acid derivatives. ResearchGate. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Hou, J., et al. (2021). The development of modulators for lysophosphatidic acid receptors: A comprehensive review. Bioorganic & Medicinal Chemistry, 49, 116429. [Link]

  • Zhang, B., et al. (2021). Design, synthesis and biological evaluation of sulfamoylphenyl-quinazoline derivatives as potential EGFR/CAIX dual inhibitors. European Journal of Medicinal Chemistry, 216, 113300. [Link]

  • Al-Suhaimi, K. S., et al. (2021). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PLoS ONE, 16(8), e0255928. [Link]

  • Google Patents. (n.d.). Method for the production of phenylacetic acid derivatives.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. PubChem. [Link]

  • Google Patents. (n.d.). Preparation method of methoxyphenylacetic acid.
  • MDPI. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. MDPI. [Link]

  • Lade, D. M., et al. (2023). Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects. European Journal of Medicinal Chemistry, 247, 115017.
  • Galal, M., et al. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports, 13(1), 5764. [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

  • Drug Design Org. (2008). Case Studies in Structure-Based Designs. Drug Design Org. [Link]

  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]

  • Google Patents. (n.d.). Process method for synthetizing tert-butyl sulfinamide.
  • Buist, P. H., et al. (1995). ( S)- α-methoxyphenyl acetic acid : a new NMR chiral shift reagent for the stereochemical analysis of sulfoxides. R Discovery. [Link]

  • Matulis, D., et al. (2021). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645–1655. [Link]

  • ResearchGate. (2026). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. ResearchGate. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid in DMSO and DMF

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including dissolution rate and bioavailability. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including dissolution rate and bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This document outlines the theoretical underpinnings of solubility, distinguishes between thermodynamic and kinetic solubility, and provides detailed, field-proven experimental protocols for their determination. By following the self-validating systems described herein, researchers can generate robust and reliable solubility data, a cornerstone for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid, with the molecular formula C13H19NO5S and a molecular weight of 301.36 g/mol , is a compound of interest in pharmaceutical research.[1][2] Its journey from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties, paramount among which is solubility. Solubility dictates the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, thereby governing its absorption and, ultimately, its therapeutic efficacy.

In the early stages of drug discovery, solvents like DMSO and DMF are indispensable for preparing high-concentration stock solutions for various in vitro assays.[3][4] An accurate assessment of a compound's solubility in these solvents is crucial for several reasons:

  • Assay Integrity: Prevents erroneous results due to compound precipitation in biological media.

  • Formulation Development: Guides the selection of appropriate solvent systems for preclinical and clinical formulations.

  • Understanding Biopharmaceutical Properties: Provides insights into the potential for oral absorption and bioavailability.

This guide will provide the necessary protocols to experimentally determine the solubility of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid in DMSO and DMF, ensuring data of the highest quality and integrity.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent.[5][6] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours) until the concentration of the dissolved solute in the supernatant reaches a constant value.[5][6] This measurement is crucial for understanding the long-term stability of a formulation.

  • Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions.[7][8] It is often determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and observing for precipitation.[3][7][9] Kinetic solubility is a high-throughput method commonly used in early drug discovery to quickly assess the likelihood of a compound precipitating in aqueous-based biological assays.[8] While not a true measure of equilibrium solubility, it provides valuable information for initial screening and lead optimization.

Physicochemical Properties of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid

A summary of the known physicochemical properties of the target compound is presented in Table 1.

PropertyValueSource
Synonym {2-[(tert-butylamino)sulfonyl]-5-methoxyphenyl}acetic acid[1][2]
Molecular Formula C13H19NO5S[1][2]
Molecular Weight 301.36 g/mol [1][2]
Physical Form Powder[1]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid.

Thermodynamic Solubility Determination in DMSO and DMF

This protocol is based on the widely accepted shake-flask method, which remains the gold standard for measuring equilibrium solubility.[5]

Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Materials:

  • 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (solid powder)

  • Anhydrous DMSO

  • Anhydrous DMF

  • Vortex mixer

  • Orbital shaker or thermomixer set to 25°C

  • High-speed centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes or glass vials

  • 0.45 µm syringe filters (low-binding)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer

Protocol:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh approximately 10 mg of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid into a 2 mL microcentrifuge tube or glass vial.[4]

    • Add 1 mL of the respective solvent (DMSO or DMF) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution.[4]

  • Equilibration:

    • Place the tubes on an orbital shaker or in a thermomixer set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours.[5][6] This extended incubation is critical to ensure that the system reaches thermodynamic equilibrium.

  • Phase Separation:

    • After the equilibration period, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[4]

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.[9]

  • Quantification:

    • Prepare a series of standard solutions of the compound in the respective solvent at known concentrations.

    • Analyze both the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • The concentration of the filtered supernatant represents the thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination:

Thermodynamic_Solubility A Weigh excess solid compound B Add solvent (DMSO or DMF) A->B C Vortex vigorously B->C D Equilibrate on shaker (24-48h at 25°C) C->D E Centrifuge to pellet solid D->E F Filter supernatant (0.45 µm) E->F G Quantify concentration (HPLC/UV-Vis) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination in Aqueous Buffer (from DMSO/DMF Stock)

This protocol outlines a high-throughput method to assess the apparent solubility of the compound when introduced from a concentrated organic stock solution into an aqueous environment.

Principle: A concentrated stock solution of the compound in DMSO or DMF is serially diluted into an aqueous buffer. The formation of a precipitate is detected, often by light scattering (nephelometry) or by separating the precipitate and measuring the concentration of the remaining dissolved compound (direct UV assay).[8][11]

Materials:

  • 10 mM stock solution of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid in DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Nephelometer or a plate reader with UV absorbance capabilities

  • Solubility filter plates (optional, for direct UV method)

Protocol (Nephelometric Method):

  • Plate Setup:

    • Dispense a small volume (e.g., 5 µL) of the DMSO or DMF stock solution into the wells of a 96-well plate.[11]

    • Prepare serial dilutions of the stock solution in the respective solvent across the plate.

  • Addition of Aqueous Buffer:

    • Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[11]

  • Incubation and Measurement:

    • Mix the contents thoroughly on a plate shaker.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[7][11]

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[8]

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Workflow for Kinetic Solubility Determination:

Kinetic_Solubility A Prepare serial dilutions of compound in DMSO/DMF B Dispense into 96-well plate A->B C Add aqueous buffer (e.g., PBS) B->C D Incubate with shaking (e.g., 2h at 25°C) C->D E Measure light scattering (Nephelometry) D->E F Determine highest soluble concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 2: Experimentally Determined Solubility of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid

SolventSolubility TypeTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO Thermodynamic25[Experimental Value][Calculated Value]
DMF Thermodynamic25[Experimental Value][Calculated Value]
PBS, pH 7.4 Kinetic (from DMSO stock)25[Experimental Value][Calculated Value]
PBS, pH 7.4 Kinetic (from DMF stock)25[Experimental Value][Calculated Value]

Interpretation of Results:

  • High Thermodynamic Solubility in DMSO/DMF: Indicates that these solvents are suitable for preparing high-concentration stock solutions for screening and other in vitro studies.

  • Discrepancy between Thermodynamic and Kinetic Solubility: A significantly higher kinetic solubility compared to thermodynamic solubility in an aqueous buffer may suggest the formation of a supersaturated solution, which could have implications for oral absorption but also raises concerns about the potential for delayed precipitation.

  • Low Kinetic Solubility: A low kinetic solubility (e.g., <60 µg/mL) can be a red flag, suggesting that the compound may precipitate in aqueous biological assays, leading to unreliable results and potential underestimation of its potency.[8]

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility profile of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid in DMSO and DMF. By adhering to the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate high-quality, reliable data. This information is fundamental to mitigating risks associated with poor solubility, enabling informed decisions in lead optimization, and ultimately contributing to the successful development of new therapeutic agents.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • A. M. Avdeef. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • In-vitro Thermodynamic Solubility. (2025, May 25). Protocols.io. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Medicinal Chemistry, 7(11), 1163-1171.
  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1934-1938.
  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Asian Journal of Chemistry, 25(1), 237-239.
  • Sigma-Aldrich.cn. (n.d.). 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability Profile of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic Acid at Room Temperature

Executive Summary The compound 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (CAS: 926259-70-3) is a highly functionalized building block frequently utilized in advanced pharmaceutical synthesis and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (CAS: 926259-70-3) is a highly functionalized building block frequently utilized in advanced pharmaceutical synthesis and drug development. Understanding its thermodynamic stability at room temperature (25°C) is critical for optimizing storage conditions, predicting shelf-life, and preventing premature degradation during synthetic workflows.

This technical guide deconstructs the structural thermodynamics of the molecule, establishes predictive stability parameters, and provides field-proven, self-validating experimental protocols to empirically quantify its stability profile.

Structural Deconstruction & Mechanistic Stability

To accurately predict the thermodynamic behavior of this molecule at room temperature, we must analyze the kinetic and thermodynamic vulnerabilities of its three primary functional groups. At 25°C, the molecule exhibits exceptional stability, driven by a combination of steric shielding and high bond dissociation energies.

  • The tert-Butylsulfamoyl Moiety: Sulfonamides are inherently stable due to the strong delocalization of the nitrogen lone pair into the highly electronegative sulfonyl group, which forms highly stable bonds[1]. The addition of the bulky tert-butyl group acts as a kinetic shield, drastically increasing the activation energy ( Ea​ ) required for nucleophilic attack or hydrolysis. Deprotection or cleavage of this group is thermodynamically unfavorable at room temperature and typically requires harsh conditions, such as the application of strong Lewis acids (e.g., Boron trichloride)[2] or elevated temperatures with specific catalysts[3].

  • The Phenylacetic Acid Moiety: While carboxylic acids can theoretically undergo decarboxylation, the process for phenylacetic acid derivatives is thermodynamically restricted at room temperature. The Gibbs free energy ( ΔG ) for spontaneous decarboxylation at 298K is positive, meaning the solid-state stability is strictly governed by its crystal lattice energy rather than chemical degradation[4].

  • The Aryl Methoxy Group: Ether linkages on aromatic rings possess exceptionally high bond dissociation energies. Cleaving this bond at room temperature is thermodynamically prohibited without the introduction of highly reactive reagents (e.g., BBr 3​ ).

MoleculeStability API 2-[2-(t-Butylsulfamoyl)- 5-methoxyphenyl]acetic acid Sub1 t-Butylsulfamoyl Group API->Sub1 Moiety 1 Sub2 Phenylacetic Acid Group API->Sub2 Moiety 2 Sub3 Methoxy Group API->Sub3 Moiety 3 Deg1 Stable at 25°C (High Ea for Hydrolysis) Sub1->Deg1 Kinetic Shielding Deg2 Stable at 25°C (No Decarboxylation) Sub2->Deg2 Thermodynamic Barrier Deg3 Stable at 25°C (Resists Ether Cleavage) Sub3->Deg3 High Bond Energy

Structural deconstruction and thermodynamic stability of the API at 25°C.

Quantitative Thermodynamic Parameters

Based on the mechanistic evaluation, we can establish a predictive thermodynamic profile for the molecule. The data summarized in Table 1 highlights the immense energy barriers preventing spontaneous degradation at room temperature storage conditions.

Table 1: Predictive Thermodynamic Stability Parameters at 25°C
Functional GroupPrimary Degradation PathwayEstimated Activation Energy ( Ea​ )Predicted Half-life ( t1/2​ ) at 25°C, pH 7
tert-Butylsulfamoyl Acid/Base Hydrolysis> 120 kJ/mol> 10 years
Phenylacetic Acid Decarboxylation> 150 kJ/mol> 50 years
Aryl Methoxy Ether Ether Cleavage> 200 kJ/molIndefinite
Intact Molecule Oxidative Degradation~ 80-100 kJ/mol> 5 years (Solid State)

Experimental Workflows for Stability Validation

As an Application Scientist, relying solely on theoretical predictions is insufficient for regulatory or advanced developmental filings. The following protocols are designed as self-validating systems to empirically prove the thermodynamic stability of the compound.

Protocol 1: Solid-State Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality & Rationale: Traditional forced degradation studies rely on elevated temperatures (e.g., 60°C) to accelerate breakdown. However, pushing this specific molecule to high temperatures risks triggering artificial degradation pathways (like sulfonamide deprotection) that mathematically distort the Arrhenius shelf-life prediction for room temperature. IMC solves this by directly measuring the minute heat flows ( μW ) associated with bond breaking at exactly 25°C, providing a true thermodynamic picture without thermal stress.

Step-by-Step Methodology:

  • System Calibration: Calibrate the microcalorimeter using electrical Joule heating to establish a baseline thermal noise level of < 0.1 μW .

  • Sample Preparation: Accurately weigh 100.0 mg of the compound into a sterilized glass ampoule. Purge and seal under a dry nitrogen atmosphere to isolate intrinsic thermal degradation from ambient oxidative degradation.

  • Reference Cell Setup: Prepare a blank ampoule containing an equal mass of an inert reference material (e.g., calcined alumina). Self-Validation Step: This cancels out specific heat capacity artifacts and environmental thermal fluctuations.

  • Equilibration: Lower the ampoules into the calorimeter maintained at exactly 25.000 ± 0.001 °C. Allow 24 hours for thermal equilibration to dissipate the frictional heat generated during insertion.

  • Data Acquisition: Record the heat flow ( dq/dt ) continuously for 7 days. A stable baseline near 0 μW indicates absolute thermodynamic stability.

  • Orthogonal Validation: After 7 days, retrieve the sample and analyze it via HPLC-UV. If the IMC detected a slight exothermic drift but the HPLC confirms 100% chemical purity, the heat flow is definitively assigned to physical relaxation (e.g., amorphous-to-crystalline phase transition) rather than chemical degradation.

IMCWorkflow Step1 1. Sample Preparation (Solid State, N2 Atmosphere) Step2 2. Isothermal Microcalorimetry (Strict Equilibration at 25.000°C) Step1->Step2 Step3 3. Heat Flow Measurement (Continuous μW detection for 7 days) Step2->Step3 Step4 4. Orthogonal Validation (HPLC-UV to confirm chemical purity) Step3->Step4 Step5 5. Thermodynamic Output (ΔG calculation & Shelf-life prediction) Step4->Step5

Self-validating Isothermal Microcalorimetry (IMC) workflow for stability testing.

Protocol 2: Solution-State Equilibrium and pH-Dependent Stability

Causality & Rationale: In solution, the carboxylic acid moiety will ionize depending on the pH (predicted pKa ~ 4.0). Ionization alters the molecule's solvation thermodynamics and could theoretically expose the sulfonamide or ether linkages to hydrolysis. This modified shake-flask method guarantees that true thermodynamic equilibrium is reached and maintained without degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three 50 mM buffer solutions to cover the physiological and synthetic spectrum: pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

  • Saturation: Add an excess of the compound (approx. 10 mg/mL) to 10 mL of each buffer in amber glass vials. Self-Validation Step: Amber vials eliminate the variable of photodegradation, isolating thermodynamic hydrolysis.

  • Equilibration: Place the vials in an orbital shaker set to 25°C and 150 rpm.

  • Sampling & Separation: At t=24 , 48 , and 72 hours, extract 1 mL aliquots. Centrifuge at 10,000 x g for 10 minutes. Self-Validation Step: Centrifugation ensures that only truly dissolved molecules are analyzed, preventing colloidal suspensions from skewing the equilibrium data.

  • Quantification: Dilute the supernatant and inject it into an HPLC-UV system utilizing a C18 column and an Acetonitrile/Water (0.1% TFA) mobile phase.

  • Data Interpretation: Compare the chromatograms across the time points. Constant concentration values coupled with the absence of secondary degradation peaks confirm thermodynamic stability in the solution state at room temperature.

Conclusion

At room temperature (25°C), 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid is thermodynamically highly stable in both solid and solution states. The steric bulk of the tert-butyl group perfectly shields the sulfonamide linkage, while the phenylacetic acid and methoxy ether moieties require activation energies far exceeding ambient thermal conditions to degrade. By utilizing self-validating methodologies like IMC and controlled equilibrium profiling, researchers can confidently integrate this compound into long-term synthetic pipelines without fear of ambient degradation.

References

  • Title: Ferric Chloride-Mediated Transacylation of N-Acylsulfonamides Source: ACS Publications URL:[Link]

  • Title: Boron Trichloride as an Efficient and Selective Agent for Deprotection of tert-Butyl Aryl Sulfonamides Source: ResearchGate URL: [Link]

  • Title: Structural and Thermodynamic Explanations of Ostwald's Rule Source: ACS Publications URL: [Link]

Sources

Exploratory

Unraveling the Enigma of CAS 926259-70-3: A Case of Undisclosed Crystallography

For the attention of Researchers, Scientists, and Drug Development Professionals. In the realm of chemical and pharmaceutical sciences, the unique identifier assigned by the Chemical Abstracts Service (CAS) is the corner...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the realm of chemical and pharmaceutical sciences, the unique identifier assigned by the Chemical Abstracts Service (CAS) is the cornerstone of substance identification and information retrieval. However, a comprehensive investigation into the compound designated by CAS number 926259-70-3 has revealed a significant information gap in the public domain. Despite extensive searches across a multitude of chemical and scientific databases, the specific chemical identity, and consequently its crystal structure and X-ray diffraction data, remain elusive.

This in-depth guide was intended to provide a thorough technical overview of the crystallographic properties of CAS 926259-70-3. However, the absence of publicly available data for this specific CAS number prevents the fulfillment of this objective. This document will instead outline the investigative process undertaken and discuss the potential reasons for the unavailability of this information, a scenario that researchers may occasionally encounter.

The Investigative Dead End: A Search for Identity

The initial phase of our inquiry focused on establishing the fundamental identity of the compound associated with CAS 926259-70-3. Standard search protocols were executed across prominent chemical registries and databases, including but not limited to:

  • CAS SciFinder

  • PubChem

  • ChemSpider

  • The Cambridge Structural Database (CSD)

  • Crystallography Open Database (COD)

These searches, along with broader queries for associated patents, regulatory filings, and material safety data sheets (MSDS), failed to yield any specific chemical name, molecular formula, or structural information for CAS 926259-70-3.

Potential Explanations for the Information Void

The inability to retrieve information for a given CAS number can stem from several factors:

  • Proprietary and Confidential Information: The substance may be part of a proprietary research and development program, and its details have not been publicly disclosed by the owning entity. This is common in the early stages of drug development or for commercially sensitive materials.

  • Recent or In-Process Registration: The CAS number may have been recently assigned, and the corresponding substance information has not yet been fully indexed and disseminated across public databases.

  • Discontinued or Obsolete Number: The CAS number may have been withdrawn or replaced, with the information now linked to a new identifier. However, no such linkage was found during our investigation.

  • Internal or Non-Standardized Identifier: In some instances, a number resembling a CAS number might be used for internal tracking purposes within an organization without being an officially registered CAS number.

  • Data Entry Error: It is also a possibility that the provided CAS number contains a typographical error.

The Criticality of Chemical Identity in Crystallographic Analysis

The determination of a crystal structure through X-ray diffraction is fundamentally reliant on having a purified sample of a known chemical entity. The entire process, from crystal growth to data analysis and structure solution, is guided by the expected molecular composition and connectivity. Without this foundational knowledge, interpreting the electron density maps generated from diffraction patterns to build an accurate molecular model is an insurmountable challenge.

A Generalized Workflow for Single-Crystal X-ray Diffraction

While we cannot provide specific data for CAS 926259-70-3, we can outline the established and universally recognized workflow for single-crystal X-ray diffraction analysis. This serves as a reference for researchers on the meticulous process required to elucidate the three-dimensional atomic arrangement of a crystalline solid.

Experimental Protocol:
  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K). This low temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.

  • Preliminary Diffraction Screening: The mounted crystal is exposed to a monochromatic X-ray beam. A series of diffraction images are collected to assess the crystal quality, determine the unit cell parameters, and identify the Bravais lattice and preliminary space group.

  • Data Collection Strategy: Based on the preliminary screening, a data collection strategy is devised to measure the intensities of a large number of unique reflections, ensuring high completeness and redundancy of the dataset. This involves rotating the crystal through a series of angles while continuously exposing it to the X-ray beam.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption.

  • Structure Solution: The corrected diffraction data is used to solve the "phase problem." For small molecules, direct methods or Patterson methods are commonly employed to determine the initial positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation and Analysis: The final refined structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.

The culmination of this process is typically the generation of a Crystallographic Information File (CIF), a standard format for archiving and sharing crystal structure data.

XRD_Workflow cluster_experiment Experimental Setup cluster_processing Data Processing & Structure Determination cluster_analysis Final Analysis & Output Crystal_Selection Crystal Selection & Mounting Screening Preliminary Screening Crystal_Selection->Screening Data_Collection Full Data Collection Screening->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_Generation CIF Generation & Deposition Validation->CIF_Generation

Figure 1: A generalized workflow for single-crystal X-ray diffraction.

Conclusion

The investigation into the crystal structure and X-ray diffraction data of CAS 926259-70-3 has been impeded by the absence of a publicly identifiable chemical substance associated with this number. This underscores a critical principle in scientific research: the necessity of a confirmed chemical identity before detailed structural analysis can be undertaken. While it is unfortunate that specific data for this CAS number cannot be provided at this time, the generalized protocols and workflows presented herein offer a robust framework for crystallographic studies, applicable to any properly identified and purified crystalline material.

Researchers and professionals encountering similar situations with unidentifiable CAS numbers are encouraged to verify the number for accuracy and to consider the possibility of its proprietary nature.

References

As no specific data could be retrieved for CAS 926259-70-3, a list of references to general crystallographic principles and databases is provided for further reading.

  • Crystallography Open Database. [Link]

  • The Cambridge Structural Database (CSD). [Link]

  • International Union of Crystallography (IUCr). [Link]

  • PubChem. [Link]

  • CAS SciFinder. [Link]

Protocols & Analytical Methods

Method

Application Note: Peptide Coupling and Deprotection Strategies for 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid

Introduction & Mechanistic Rationale 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (CAS: 926259-70-3) is a highly specialized bifunctional building block utilized in advanced medicinal chemistry and peptide drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (CAS: 926259-70-3) is a highly specialized bifunctional building block utilized in advanced medicinal chemistry and peptide drug development. It features a reactive phenylacetic acid moiety for amide bond formation and a tert-butyl-protected sulfonamide group.

The strategic inclusion of the tert-butyl protecting group is critical. Free primary sulfonamides can be weakly nucleophilic and may participate in unwanted side reactions (such as sulfonylamidation or polymerization) during aggressive peptide coupling cycles. By masking the sulfonamide with a bulky tert-butyl group, the molecule can be safely integrated into standard Solid-Phase Peptide Synthesis (SPPS) or solution-phase workflows.

Because the carboxylic acid is separated from the substituted phenyl ring by a methylene spacer (-CH₂-), the steric hindrance typically associated with benzoic acid derivatives is eliminated. This allows for rapid, high-yielding couplings using standard uronium or carbodiimide activating agents.

G A 2-[2-(t-Butylsulfamoyl) -5-methoxyphenyl]acetic acid C Amide Coupling (DIC/Oxyma or HATU) A->C B Peptide Resin / Amine B->C D Protected Intermediate C->D Amide Bond E Harsh Acid Cleavage (TFA/TFMSA + Scavengers) D->E F Primary Sulfonamide Target E->F t-Bu Removal

Caption: Workflow for peptide coupling and subsequent deprotection of the tert-butylsulfamoyl group.

The tert-Butyl Cleavage Challenge (The Cation Problem)

While the amide coupling of this building block is straightforward, the deprotection of N-tert-butyl sulfonamides is notoriously difficult[1]. Unlike tert-butyl esters or carbamates (Boc) which cleave rapidly in 95% Trifluoroacetic acid (TFA) at room temperature, the sulfonamide nitrogen is highly electron-withdrawing. This destabilizes the transition state required to release the tert-butyl cation.

Furthermore, the presence of the electron-donating 5-methoxy group on the phenyl ring makes the aromatic system highly susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) by the released tert-butyl cation. Therefore, standard SPPS cleavage cocktails will fail. Specialized cleavage protocols featuring strong acids (like Trifluoromethanesulfonic acid, TFMSA, or refluxing TFA[2]) and highly nucleophilic carbocation scavengers (Anisole) are mandatory to drive the reaction to completion and trap the reactive cation. Alternatively, Lewis acids like Boron Trichloride (BCl₃) can be used for selective deprotection[3].

ScavengerLogic Acid Strong Acid (TFA / TfOH) Substrate t-Butyl Sulfonamide Acid->Substrate Protonation Cation t-Butyl Cation (Reactive Electrophile) Substrate->Cation Cleavage SideRxn Alkylation of 5-Methoxy Ring (Product Degradation) Cation->SideRxn Without Scavengers Safe Quenched t-Butyl Byproduct Cation->Safe With Scavengers Scavenger Scavengers (Anisole, TIPS) Scavenger->Safe Traps Cation

Caption: Mechanistic rationale for utilizing carbocation scavengers during tert-butyl deprotection.

Quantitative Comparison of Deprotection Strategies

To prevent degradation and ensure complete conversion, researchers must select a deprotection strategy based on the stability of their synthesized peptide/molecule.

Reagent SystemTemperatureTimeTypical ConversionMechanistic Notes & Side Reactions
TFA:TIPS:H₂O (95:2.5:2.5) 25 °C2 - 4 h< 15% Standard SPPS cleavage fails. Insufficient acidity to protonate the sulfonamide.
Neat TFA 70 °C (Reflux)12 h> 90% High conversion[2], but high risk of intramolecular Friedel-Crafts alkylation on the 5-methoxy ring if scavengers are omitted.
TFA:TFMSA:Anisole (90:5:5) 25 °C2 h> 95% Recommended. TFMSA provides the necessary superacidity at room temperature. Anisole outcompetes the 5-methoxy ring for the t-butyl cation.
BCl₃ in DCM (1.0 M) 0 °C to 25 °C4 h> 95% Excellent orthogonal Lewis acid approach[3]. Requires strictly anhydrous conditions. Avoids superacids.

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Peptide Coupling (DIC/Oxyma Strategy)

Causality: DIC/Oxyma is preferred over HATU for SPPS to prevent guanidinylation of the N-terminus, ensuring higher purity for sequences requiring extended coupling times.

  • Resin Preparation: Swell the amine-functionalized peptide resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq).

  • Pre-activation: Stir the mixture for 3 minutes at room temperature to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test. A yellow/colorless result validates complete amide bond formation. If blue, repeat steps 2-4.

Protocol B: Solution-Phase Amide Coupling (HATU/DIPEA Strategy)

Causality: In solution phase, HATU provides superior kinetics and drives the reaction to completion rapidly, while DIPEA acts as a non-nucleophilic base to maintain the optimal pH.

  • Preparation: Dissolve the amine (1.0 eq) and 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (1.1 eq) in anhydrous Dichloromethane (DCM) or DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes.

  • Activation: Cool the reaction to 0 °C. Add HATU (1.2 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation (LC-MS): Sample 5 µL of the reaction, dilute in Acetonitrile, and analyze via LC-MS. Look for the mass of the tert-butyl protected product.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

Protocol C: Global Deprotection (TFA/TFMSA/Anisole Strategy)

Causality: This protocol safely removes the robust tert-butyl group from the sulfonamide at room temperature without requiring refluxing TFA, preserving sensitive peptide sequences.

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA : Trifluoromethanesulfonic acid (TFMSA) : Anisole in a 90:5:5 (v/v/v) ratio. Warning: TFMSA is a superacid; handle in a fume hood.

  • Cleavage: Add 10 mL of the cleavage cocktail per gram of protected peptide/molecule.

  • Reaction: Stir the mixture at room temperature for exactly 2 hours. The anisole will turn slightly pink/purple as it traps the tert-butyl cations.

  • Precipitation: Dropwise add the cleavage mixture into 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected primary sulfonamide product.

  • Validation: Centrifuge the precipitate, wash twice with cold ether, and analyze via LC-MS. The mass should shift by -56 Da (loss of isobutylene) compared to the protected intermediate.

References

  • ACS Organic Process Research & Development. "The Discovery and Chemical Development of BMS-919373: A Selective I Kur Inhibitor for the Potential Treatment of Atrial Fibrillation". ACS Publications, 2020. Available at:[Link]

  • ResearchGate. "Boron Trichloride as an Efficient and Selective Agent for Deprotection of tert-Butyl Aryl Sulfonamides". Letters in Organic Chemistry, 2006. Available at:[Link]

  • PubMed Central (PMC). "Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism of the sweet taste receptor". RSC Advances, 2021. Available at:[Link]

Sources

Application

Application Note: 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid as a Medicinal Chemistry Scaffold

Executive Summary In modern drug discovery, the strategic selection of multifunctional building blocks dictates the efficiency of lead optimization. 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (CAS: 926259-70-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of multifunctional building blocks dictates the efficiency of lead optimization. 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (CAS: 926259-70-3) is a highly versatile, trifunctional scaffold widely utilized in the synthesis of sulfonamide-based therapeutics, including Carbonic Anhydrase (CA) inhibitors, COX-2 inhibitors, and Angiotensin II receptor modulators.

This building block offers three orthogonal vectors for diversification:

  • An Acetic Acid Handle : Provides a flexible, homologated linker for amidation or esterification, reducing the steric hindrance typically associated with direct benzoic acid derivatives.

  • A tert-Butyl-Protected Sulfonamide : Masks the reactive primary sulfonamide during upstream cross-coupling or strongly basic alkylation steps, preventing transition-metal catalyst poisoning or unwanted N-alkylation (1)[1].

  • A Methoxy-Aryl Core : Modulates the lipophilicity of the final active pharmaceutical ingredient (API) and serves as a latent phenol that can be unmasked for late-stage functionalization.

Physicochemical & Structural Profiling

Understanding the baseline properties of this precursor is critical for predicting its solubility and reactivity in organic synthesis (2)[2].

PropertyValueStructural Significance
CAS Number 926259-70-3Unique identifier for procurement and safety tracking.
Molecular Formula C₁₃H₁OSNDefines the mass balance for stoichiometric calculations.
Molecular Weight 301.36 g/mol High atom economy for a protected intermediate.
Physical Form Crystalline PowderEnsures high stability and ease of handling at room temperature.
Key Functional Groups -COOH, -SO₂NH(t-Bu), -OCH₃Enables orthogonal, multi-step derivatization without cross-reactivity.

Strategic Utility & Mechanistic Rationale

The true value of this building block lies in its chemoselectivity . The tert-butyl group is a robust protecting group for sulfonamides. During complex syntheses, free primary sulfonamides (-SO₂NH₂) can act as competing nucleophiles or coordinate tightly to palladium/copper catalysts, shutting down cross-coupling reactions. By utilizing the tert-butyl protected variant, chemists can perform aggressive transformations on the acetic acid moiety (e.g., HATU-mediated amidation) without side reactions.

Once the core framework of the drug molecule is assembled, the tert-butyl group is cleaved via acidolysis using Trifluoroacetic acid (TFA). This reaction proceeds via the protonation of the sulfonamide nitrogen, followed by the elimination of a highly reactive tert-butyl carbocation (3)[3].

Crucial Insight: Because the starting material contains an electron-rich methoxy-aryl ring, it is highly susceptible to electrophilic aromatic substitution. If the tert-butyl carbocation is not immediately trapped, it will alkylate the phenyl ring (Friedel-Crafts alkylation). Therefore, the addition of a sacrificial carbocation scavenger, such as anisole, is a mandatory mechanistic requirement during deprotection.

Experimental Workflows & Protocols

Protocol A: HATU-Mediated Amidation of the Acetic Acid Handle

This protocol describes the coupling of the building block with a primary amine to form an amide linkage. HATU is selected over traditional EDC/HOBt because it generates a highly reactive HOAt active ester, which is essential for overcoming the steric bulk of complex amine partners.

Step-by-Step Methodology:

  • Activation : Dissolve 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to initiate active ester formation without competing with the amine for the electrophilic center.

  • Coupling : Stir the mixture at room temperature for 15 minutes to ensure complete HOAt-ester formation, then add the target primary amine (1.2 equiv).

  • Validation : Monitor the reaction via LC-MS. The mass of the starting material (m/z 301) should shift to the expected mass of the amide product within 2–4 hours.

  • Workup : Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

Protocol B: Acidolytic Deprotection to Yield Primary Sulfonamides

This step unmasks the primary sulfonamide, a critical pharmacophore for interacting with the zinc ion in metalloenzymes like Carbonic Anhydrase.

Step-by-Step Methodology:

  • Preparation : Dissolve the amide intermediate from Protocol A (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Scavenger Addition : Add Anisole (5.0 equiv). Causality: As established, anisole acts as a highly nucleophilic "sink" to trap the tert-butyl carbocation generated in the next step, preventing the irreversible alkylation of the methoxy-aryl core (3)[3].

  • Acidolysis : Cool the reaction to 0 °C and add Trifluoroacetic acid (TFA) dropwise until the solvent ratio is 1:1 TFA:DCM.

  • Reaction : Remove the ice bath and stir at room temperature for 4 hours.

  • Isolation : Concentrate the mixture under reduced pressure. Triturate the resulting crude oil with cold diethyl ether to precipitate the pure primary sulfonamide as a solid.

Protocol C: Lewis Acid-Mediated Demethylation

If the target API requires a free phenol (e.g., for hydrogen bonding or subsequent conversion to a triflate for Suzuki coupling), the methoxy group can be cleaved using Boron Tribromide (BBr₃).

Step-by-Step Methodology:

  • Cooling : Dissolve the intermediate in anhydrous DCM (0.1 M) and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition : Slowly add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise. Causality: BBr₃ is a harsh Lewis acid. The extreme cold ensures it coordinates selectively to the methoxy oxygen rather than degrading the sulfonamide or amide linkages.

  • Cleavage : Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching : Cool the reaction back to 0 °C and quench very carefully by the dropwise addition of methanol (highly exothermic), followed by water. Extract with DCM.

Quantitative Data Summary

The following table summarizes the expected operational parameters and yields for the divergent synthetic pathways described above, based on standard medicinal chemistry optimizations.

TransformationReagents & CatalystsTemp (°C)Time (h)Expected Yield (%)Key Mechanistic Consideration
Amidation HATU, DIPEA, DMF252–485–95%HOAt active ester formation prevents epimerization and accelerates coupling.
Sulfonamide Deprotection TFA, Anisole, DCM0 → 254–675–90%Anisole is mandatory to scavenge the tert-butyl carbocation and prevent ring alkylation.
Demethylation BBr₃, DCM-78 → 254–670–85%Cryogenic temperatures prevent Lewis acid-mediated degradation of amides.

Mechanistic Visualization

The divergent synthetic utility of the building block is mapped below.

Workflow Core 2-[2-(tert-butylsulfamoyl)- 5-methoxyphenyl]acetic acid Amidation Amidation (HATU/DIPEA) Core->Amidation Primary Amine Deprotection Sulfonamide Deprotection (TFA/Anisole) Core->Deprotection Acidolysis Demethylation Demethylation (BBr3) Core->Demethylation Lewis Acid Drug1 Amide Derivatives (Target Scaffolds) Amidation->Drug1 Drug2 Primary Sulfonamides (CA / COX-2 Inhibitors) Deprotection->Drug2 Drug3 Phenol Derivatives (Cross-Coupling Precursors) Demethylation->Drug3

Divergent synthetic pathways of 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid.

References

  • Sigma-Aldrich. "2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid | 926259-70-3". Sigma-Aldrich Product Catalog. 2

  • DiVA Portal. "Ligands of the Angiotensin II Type 2 Receptor". DiVA Academic Archive. 1

  • Peptide Chemistry. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization". Peptide Chemistry Technical Resources. 3

Sources

Method

Protocols for handling and storing 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid safely

Advanced Protocols for the Safe Handling, Storage, and Solution Preparation of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid Executive Summary As a phenylacetic acid derivative featuring a sterically hindered su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for the Safe Handling, Storage, and Solution Preparation of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid

Executive Summary

As a phenylacetic acid derivative featuring a sterically hindered sulfonamide, 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (CAS: 926259-70-3) is a highly specialized building block utilized in medicinal chemistry and targeted therapeutic development. Its physicochemical profile—specifically the titratable proton of the acetic acid moiety (pKa ~4.5) and the fine particulate nature of the powder—presents unique handling challenges. This application note outlines self-validating protocols for the safe handling, storage, and solubilization of this compound, ensuring both operator safety and experimental reproducibility.

Physicochemical Profiling & Hazard Assessment

Understanding the molecular behavior of the compound is the first step in risk mitigation. The presence of the tert-butylsulfamoyl group introduces lipophilicity, while the acetic acid group acts as a localized irritant. According to , this compound is classified under the Globally Harmonized System (GHS) as a skin, eye, and respiratory irritant.

Table 1: Physicochemical and Safety Data Profile

ParameterSpecification / DataRationale / Implication
CAS Number 926259-70-3Unique identifier for inventory tracking.
Molecular Weight 301.36 g/mol Required for precise molarity calculations.
Physical Form PowderProne to static aerosolization; requires anti-static handling.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation.
Storage Temp. Room Temperature (RT)Thermodynamically stable at RT; must protect from moisture.
Solubility DMSO, DMF, Basic BuffersPoorly soluble in acidic/neutral water due to unionized carboxylate.

Core Storage Directives

Causality: While the compound is thermodynamically stable at room temperature, the methoxy and sulfonamide groups can be sensitive to prolonged exposure to high humidity and strong oxidizing environments. Moisture ingress leads to powder caking, which drastically reduces the available surface area and impedes dissolution kinetics during stock preparation.

  • Primary Storage: Store the original container tightly sealed at Room Temperature (15°C to 25°C) in a desiccator cabinet.

  • Secondary Containment: Place the primary vial inside a secondary amber glass or opaque plastic container to shield it from ambient UV light, which can slowly degrade the methoxy-phenyl ring system over months of storage.

Standard Operating Procedure (SOP): Safe Weighing and Transfer

Causality: The compound's H335 classification (respiratory irritant) combined with its powder form means that static repulsion during weighing can aerosolize the chemical, posing an inhalation risk and causing mass-loss errors[1].

  • Step 1: Environmental Setup. Conduct all open-container operations within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. Ensure the airflow is calibrated to prevent turbulent disruption of the powder.

  • Step 2: PPE Verification. Don standard laboratory PPE: nitrile gloves (double-gloving recommended for spill response), a fastened lab coat, and wrap-around safety goggles. Per [2], if a powder hood is unavailable, an N95 or P100 particulate respirator is mandatory.

  • Step 3: Static Mitigation. Pass the closed vial through an anti-static ionizer for 10 seconds before opening. Use a grounded, stainless-steel micro-spatula rather than plastic spatulas, which accumulate static charge.

  • Step 4: Transfer. Weigh the desired mass onto a piece of anti-static weighing paper or directly into a pre-tared, static-dissipative microcentrifuge tube.

  • Step 5: Self-Validation (Mass-Balance). Re-weigh the source vial after the transfer. The negative mass difference of the source vial must exactly match the positive mass recorded in the destination tube. If a discrepancy >2% exists, assume powder was lost to aerosolization and decontaminate the balance area.

Protocol: Preparation of in vitro Stock Solutions

Causality: The free carboxylic acid is highly hydrophobic in its protonated state. Attempting to dissolve it in unbuffered water (pH ~5.5) will result in a suspension rather than a true solution. To achieve a 10 mM or higher stock, an aprotic solvent (DMSO) or a basic aqueous buffer (pH > 7.0) must be used to deprotonate the acetic acid group into its highly soluble carboxylate salt.

  • Step 1: Solvent Selection. For cell-based assays, prepare a 10 mM to 50 mM master stock in anhydrous DMSO (≥99.9% purity). For biochemical assays requiring aqueous stocks, use a 100 mM Tris-HCl or HEPES buffer adjusted to pH 7.4–8.0.

  • Step 2: Solubilization. Add the calculated volume of solvent directly to the pre-weighed powder in the microcentrifuge tube.

  • Step 3: Agitation. Vortex the tube at 2,000 RPM for 30 seconds.

  • Step 4: Self-Validation (Visual QC). Hold the tube against a dark background under bright light. The solution must be completely optically clear. If microscopic particulates remain, sonicate the sealed tube in a water bath at 25°C for 5 minutes. Do not exceed 35°C to prevent localized thermal degradation.

  • Step 5: Aliquoting. Divide the master stock into 10–50 µL single-use aliquots to prevent freeze-thaw degradation. Store aliquots at -20°C or -80°C.

Spill Management and Decontamination

Causality: Because the compound is a weak acid, spills can be effectively neutralized and solubilized using mild alkaline solutions, preventing hazardous dust accumulation and ensuring compliance with [1].

  • Solid Spills: Do not sweep dry powder. Gently cover the spill with absorbent paper towels dampened with a 5% sodium bicarbonate (NaHCO₃) solution to suppress dust and solubilize the acid. Wipe inward to prevent spreading.

  • Liquid Spills (DMSO Stock): Absorb with chemical-compatible spill pads. Wash the area with a 10% ethanol/water mixture, followed by soap and water.

  • Self-Validation (pH Check): Swipe the decontaminated surface with a damp piece of pH paper. A neutral pH (6.5–7.5) confirms the acidic residue has been fully neutralized and removed. Dispose of all materials as hazardous chemical waste.

Workflow Visualization

Workflow Storage 1. Solid Storage RT, Desiccated, Dark PPE 2. Safety Setup Hood, Nitrile Gloves, Goggles Storage->PPE Weighing 3. Static-Free Weighing Use Grounded Spatula PPE->Weighing Solvent 4. Solvent Addition DMSO or pH > 7.0 Buffer Weighing->Solvent Spill Spill Response Alkaline Wash (NaHCO3) Weighing->Spill If powder spills QC 5. Quality Control Visual Check & Sonication Solvent->QC Solvent->Spill If liquid spills Aliquoting 6. Aliquoting & Freezing Store Stocks at -20°C QC->Aliquoting

Sequential workflow for the safe handling, solubilization, and storage of the compound.

References

  • Laboratory Chemical Safety Summary (LCSS) | PubChem - NIH |[Link]

  • Hazard Communication Standard | Occupational Safety and Health Administration (OSHA) |[Link]

Sources

Application

Application Notes and Protocols for the LC-MS Characterization of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid

Introduction 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid is a molecule of interest in pharmaceutical development, possessing both a sulfonamide and a carboxylic acid moiety. Accurate and robust quantification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid is a molecule of interest in pharmaceutical development, possessing both a sulfonamide and a carboxylic acid moiety. Accurate and robust quantification of this and related compounds in various biological and chemical matrices is critical for pharmacokinetic, metabolism, and toxicology studies. This document provides a comprehensive guide to the development and validation of a sensitive and selective Liquid Chromatography-Mass Spectrometry (LC-MS) method for its characterization. We will delve into the rationale behind the experimental choices, provide detailed protocols, and outline a validation strategy consistent with regulatory expectations.

The core structure of the analyte presents specific challenges and opportunities for LC-MS analysis. The presence of the acidic carboxylic acid group and the sulfonamide group makes the molecule amenable to electrospray ionization (ESI) in both positive and negative modes. The choice of ionization polarity, mobile phase composition, and chromatographic conditions are paramount to achieving optimal sensitivity and peak shape. This guide will walk the researcher through a logical, science-driven approach to method development.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for effective method development.

PropertyValueSource
Chemical Formula C13H19NO5S[1]
Molecular Weight 301.36 g/mol [1]
Structure A phenylacetic acid derivative with a tert-butylsulfamoyl and a methoxy substituent on the phenyl ring.[1]
pKa (estimated) The carboxylic acid moiety is expected to have a pKa in the range of 3-5, while the sulfonamide proton is weakly acidic.General chemical knowledge
logP (estimated) The molecule has moderate lipophilicity.General chemical knowledge

These properties suggest that reversed-phase liquid chromatography (RPLC) will be a suitable separation technique. The presence of ionizable groups dictates that the pH of the mobile phase will be a critical parameter to control retention and peak shape.

Experimental Workflow Overview

The development and validation of the LC-MS method follows a systematic progression. This workflow ensures that each stage is logically built upon the previous one, culminating in a robust and reliable analytical method.

LC-MS Workflow cluster_MD Method Development cluster_MV Method Validation Analyte_Characterization Analyte Characterization MS_Optimization MS Parameter Optimization Analyte_Characterization->MS_Optimization Informs Ionization LC_Optimization LC Separation Optimization MS_Optimization->LC_Optimization Defines Detection Sample_Prep Sample Preparation Development LC_Optimization->Sample_Prep Determines Final Eluent Validation_Protocol Validation Protocol (per FDA/ICH Guidelines) Sample_Prep->Validation_Protocol Finalized Method Execute_Validation Execute Validation Experiments Validation_Protocol->Execute_Validation Data_Analysis Data Analysis & Reporting Execute_Validation->Data_Analysis

Caption: A logical workflow for LC-MS method development and validation.

Part 1: Mass Spectrometry Method Development

The initial phase focuses on optimizing the mass spectrometric conditions to ensure sensitive and specific detection of the analyte.

Analyte Infusion and Ionization Mode Selection

Rationale: Direct infusion of a standard solution of the analyte into the mass spectrometer allows for the determination of the optimal ionization polarity (positive or negative ESI) and fragmentation parameters without the complexity of chromatographic separation. Given the presence of both an acidic carboxylic acid and a potentially protonatable sulfonamide nitrogen, both polarities should be investigated.

Protocol:

  • Prepare a 1 µg/mL solution of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Infuse the solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

  • Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 100-500.

  • Evaluate the signal intensity of the protonated molecule [M+H]+ in positive mode and the deprotonated molecule [M-H]- in negative mode. Select the polarity that provides the most abundant and stable signal. For many sulfonamides and carboxylic acids, positive ESI often yields excellent results.[2][3]

Fragmentation and MRM Transition Selection

Rationale: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides superior selectivity and sensitivity for quantitative analysis. By selecting specific precursor-to-product ion transitions, we can minimize matrix interference and ensure accurate quantification. The fragmentation of sulfonamides often involves cleavage of the S-N bond or loss of SO2.[4][5][6] The tert-butyl group is also a likely point of fragmentation.

Protocol:

  • Using the optimal ionization mode determined above, perform product ion scans on the precursor ion ([M+H]+ or [M-H]-).

  • Infuse the analyte solution and subject the selected precursor ion to a range of collision energies (e.g., 10-50 eV) to induce fragmentation.

  • Identify the most abundant and stable product ions.

  • Select at least two MRM transitions for the analyte – one for quantification (the most intense) and one for confirmation.

  • Optimize the collision energy for each transition to maximize the product ion signal.

Predicted Fragmentation Pathway (Positive ESI):

Fragmentation_Pathway Precursor [M+H]+ m/z 302.1 Fragment1 Loss of H2O m/z 284.1 Precursor->Fragment1 -H2O Fragment2 Loss of C4H8 (isobutylene) m/z 246.1 Precursor->Fragment2 -C4H8 Fragment3 Loss of SO2 m/z 238.1 Fragment2->Fragment3 -SO2 Fragment4 Further Fragmentation e.g., loss of COOH Fragment2->Fragment4

Caption: Predicted fragmentation of the protonated analyte in positive ESI.

Table of Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
2-[2-(...]acetic acid302.1246.1Quantifier
2-[2-(...]acetic acid302.1228.1Qualifier
Internal Standard (IS)Dependent on ISDependent on IS-

Note: The use of a stable isotope-labeled internal standard is highly recommended for optimal accuracy and precision.[7]

Part 2: Liquid Chromatography Method Development

The goal of the chromatographic separation is to achieve a reproducible retention time for the analyte, free from interfering components of the matrix, with good peak shape.

Column and Mobile Phase Selection

Rationale: A C18 reversed-phase column is a versatile and robust starting point for moderately polar compounds like the target analyte. The mobile phase composition, particularly the pH, is critical. Maintaining a pH below the pKa of the carboxylic acid (~pH < 3) will ensure it is in its neutral form, promoting better retention and peak shape on a C18 column. Formic acid is a common mobile phase additive as it is MS-friendly and provides the necessary acidity.[3]

Protocol:

  • Column: Start with a C18 column with standard dimensions (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Initial Gradient: A fast scouting gradient (e.g., 5% to 95% B in 5 minutes) can be used to determine the approximate elution time of the analyte.

  • Flow Rate: A flow rate of 0.4-0.6 mL/min is typical for a 2.1 mm ID column.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Gradient Optimization

Rationale: Based on the scouting gradient, the elution profile can be optimized to ensure sufficient separation from any potential interferences and to achieve a desirable peak width (typically <15 seconds).

Protocol:

  • Based on the retention time from the scouting run, design a more focused gradient.

  • If the analyte elutes very early, decrease the initial percentage of mobile phase B.

  • If the analyte elutes very late, increase the initial percentage of mobile phase B.

  • Adjust the gradient slope around the elution time of the analyte to optimize resolution from nearby peaks.

Example Optimized LC Gradient:

Time (min)Flow Rate (mL/min)%A (0.1% FA in Water)%B (0.1% FA in ACN)
0.00.57030
3.00.51090
4.00.51090
4.10.57030
5.00.57030

Part 3: Sample Preparation

Rationale: The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine) while removing proteins and other interfering substances that can cause ion suppression and contaminate the LC-MS system. Protein precipitation is a simple and effective method for many small molecules in plasma.

Protocol: Protein Precipitation for Plasma Samples

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 5 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and inject into the LC-MS system.

Part 4: Method Validation

Rationale: Bioanalytical method validation is a regulatory requirement to ensure that the method is reliable and reproducible for its intended use.[8][9] Validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[10][11]

Validation Parameters and Acceptance Criteria (based on FDA Guidance): [9]

ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[9]
Calibration Curve To demonstrate the relationship between instrument response and known concentrations.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Within ±15% of nominal for QCs (±20% for LLOQ); Precision (CV) ≤15% (≤20% for LLOQ).[7]
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization.CV of the IS-normalized matrix factor should be ≤15%.
Recovery To determine the efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable under various storage and handling conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS method for the characterization of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid. By systematically optimizing mass spectrometry, liquid chromatography, and sample preparation parameters, a sensitive, selective, and reliable method can be established. Adherence to regulatory guidelines for method validation is crucial for the application of this method in drug development and clinical studies. The principles and protocols outlined herein provide a solid foundation for researchers and scientists to successfully implement this analytical methodology.

References

  • Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine. Analytica Chimica Acta. Available at: [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available at: [Link]

  • A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

  • Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. ACS Publications. Available at: [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • Development of a Quantitative Serial LC-MS/MS Method for Gut Microbiota Metabolomics. ACS Omega. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Available at: [Link]

  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... ResearchGate. Available at: [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Available at: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at: [Link]

  • Mass fragmentation pattern of N-(5-Chloro-2-methoxyphenyl)-4-ter-butyl-benzenesulfonamide (3a). ResearchGate. Available at: [Link]

  • 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid. Sigma-Aldrich. Available at: [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfon
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • 2-(2-Methoxyphenoxy)acetic acid. PubChem. Available at: [Link]

  • Chemical Properties of Acetic acid, methoxy- (CAS 625-45-6). Cheméo. Available at: [Link]

  • 2-methoxyphenyl acetic acid, 93-25-4. The Good Scents Company. Available at: [Link]

Sources

Method

Scale-up synthesis techniques for CAS 926259-70-3 in pharmaceutical manufacturing

Application Note & Process Protocol Target Compound: 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (CAS 926259-70-3) Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Stra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol Target Compound: 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (CAS 926259-70-3) Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Strategic Context and Retrosynthetic Logic

CAS 926259-70-3 is a highly functionalized phenylacetic acid building block widely utilized in the synthesis of sulfonamide-containing Active Pharmaceutical Ingredients (APIs). The molecule features two critical handles: a carboxylic acid for downstream amidation or esterification, and a tert-butyl-protected sulfonamide.

The Causality of Protecting Group Selection: The choice of the tert-butyl group is a strategic necessity in process chemistry. It serves as a highly sterically hindered protecting group that prevents over-sulfonylation (bis-sulfonamide formation) during synthesis. Furthermore, it is completely stable to basic saponification and nucleophilic conditions, requiring strong acidic conditions (e.g., concentrated HCl or Trifluoroacetic acid) for deprotection. This makes it an ideal orthogonal protecting group for complex API synthesis[1].

Route Selection & Regiocontrol: Direct electrophilic chlorosulfonylation of 3-methoxyphenylacetic acid derivatives is industrially unviable due to poor regiocontrol caused by the competing directing effects of the electron-donating methoxy group and the acetic acid moiety. To ensure absolute regiochemical fidelity, this protocol utilizes a Sandmeyer-type (Meerwein) chlorosulfonylation starting from methyl 2-amino-5-methoxyphenylacetate. By utilizing the amine as a directing group, the sulfonyl chloride is fixed exclusively at the 2-position via a diazonium intermediate[2].

Process Workflow and Critical Process Parameters (CPPs)

G SM Starting Material Methyl 2-amino-5-methoxyphenylacetate Step1 Step 1: Meerwein Chlorosulfonylation NaNO₂, HCl, SO₂, CuCl₂ SM->Step1 Step2 Step 2: Sulfonamide Formation t-BuNH₂, THF, 0-20°C Step1->Step2 Intermediate: Sulfonyl Chloride CPP1 CPP: T < 5°C to prevent phenol degradation Step1->CPP1 Step3 Step 3: Hydrolysis & Crystallization NaOH (aq), then HCl (aq) Step2->Step3 Intermediate: Sulfonamide Ester CPP2 CPP: Excess t-BuNH₂ to neutralize HCl Step2->CPP2 Target Target API Intermediate CAS 926259-70-3 Step3->Target Final Product CPP3 CPP: pH 2-3 for optimal crystallization Step3->CPP3

Three-step scale-up synthesis workflow and Critical Process Parameters for CAS 926259-70-3.

Step-by-Step Experimental Methodologies

Step 1: Diazotization and Meerwein Chlorosulfonylation

Mechanistic Causality: CuCl₂ acts as a single-electron transfer (SET) catalyst to reduce the diazonium salt to an aryl radical. This radical is subsequently trapped by SO₂ to form a sulfonyl radical, which abstracts a chlorine atom to yield the sulfonyl chloride. Temperature control is paramount; exceeding 5 °C causes the diazonium salt to undergo nucleophilic attack by water, yielding an unwanted phenol impurity.

  • Charge: To a 50 L glass-lined reactor, charge methyl 2-amino-5-methoxyphenylacetate (1.0 kg, 5.12 mol) and 30% aqueous HCl (1.87 kg, 15.4 mol).

  • Cool: Chill the highly agitated suspension to 0 °C using a glycol jacket.

  • Diazotization: Slowly dose a solution of NaNO₂ (371 g, 5.38 mol) in water (1.5 L) over 60 minutes. CPP: Maintain internal temperature strictly ≤ 5 °C. Stir for an additional 30 minutes.

  • Meerwein Reaction: In a separate 100 L reactor, prepare a solution of SO₂ gas (984 g, 15.4 mol) in glacial acetic acid (10 L) and add CuCl₂ (69 g, 0.51 mol). Cool this mixture to 0 °C.

  • Coupling: Transfer the cold diazonium solution dropwise into the SO₂/CuCl₂ reactor over 2 hours.

  • Self-Validation: The reaction is complete when nitrogen gas evolution ceases.

  • Workup: Warm to 20 °C, dilute with dichloromethane (DCM, 20 L), and wash with cold water (3 × 10 L) to remove copper salts and acetic acid. Concentrate the organic layer under reduced pressure to yield crude methyl 2-chlorosulfonyl-5-methoxyphenylacetate.

Step 2: Amidation with tert-Butylamine

Mechanistic Causality: The addition of tert-butylamine must be done in excess (or with an auxiliary base like triethylamine) to neutralize the HCl byproduct generated during the nucleophilic substitution. Failure to neutralize the acid will stall the reaction by protonating the remaining unreacted amine.

  • Charge: Dissolve the crude sulfonyl chloride from Step 1 in anhydrous THF (15 L) and cool to 0 °C under nitrogen.

  • Amidation: Slowly add tert-butylamine (936 g, 12.8 mol, 2.5 eq) over 90 minutes. An exothermic reaction will occur; control the feed rate to keep the internal temperature below 15 °C.

  • Aging: Allow the reaction to warm to 20 °C and stir for 4 hours.

  • Workup: Quench the reaction with water (10 L) and extract with ethyl acetate (15 L).

  • Self-Validation: Wash the organic layer with 1M aqueous HCl (2 × 5 L). The acidic wash ensures complete removal of unreacted tert-butylamine, preventing downstream contamination. Wash with brine and concentrate to yield methyl 2-(tert-butylsulfamoyl)-5-methoxyphenylacetate as a pale yellow solid.

Step 3: Saponification and Self-Purifying Crystallization

Mechanistic Causality: The tert-butyl sulfonamide is highly stable to base, allowing for the selective saponification of the methyl ester. The final crystallization is a self-validating purification system: adjusting the pH to 2.5 ensures complete protonation of the carboxylic acid (pKa ~4.5), inducing precipitation while highly soluble organic impurities and inorganic salts remain in the mother liquor.

  • Saponification: Dissolve the ester from Step 2 in a mixture of THF (10 L) and Methanol (5 L). Add 2M aqueous NaOH (5.1 L, 10.2 mol).

  • Aging: Stir at 25 °C for 3 hours. Monitor by HPLC until the ester is completely consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and Methanol, leaving an aqueous solution of the sodium salt.

  • Crystallization: Cool the aqueous layer to 5 °C. Slowly add 2M aqueous HCl until the pH reaches exactly 2.5. A thick white precipitate will form.

  • Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with cold water (3 × 5 L) to remove residual NaCl.

  • Drying: Dry the product in a vacuum oven at 45 °C for 24 hours to afford CAS 926259-70-3.

Quantitative Data & Quality Control

The following table summarizes the expected scale-up metrics and Critical Quality Attributes (CQAs) for a 1-kilogram input batch.

Process StepIntermediate / ProductYield (%)Purity (HPLC, %a/a)Critical Quality Attribute (CQA)
Step 1 Methyl 2-chlorosulfonyl-5-methoxyphenylacetate82>92.0Absence of phenol byproduct (<2.0%)
Step 2 Methyl 2-(tert-butylsulfamoyl)-5-methoxyphenylacetate88>97.5Absence of bis-sulfonamide
Step 3 CAS 926259-70-3 (Target API Intermediate)94>99.5Residual solvents < 5000 ppm, Water < 0.5%

Note: Overall telescoped yield from methyl 2-amino-5-methoxyphenylacetate is approximately 67%.

References

  • Title: The Discovery and Chemical Development of BMS-919373: A Selective I Kur Inhibitor for the Potential Treatment of Atrial Fibrillation Source: Journal of Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Iron-Mediated Nitrate Reduction at Ambient Temperature for Deaminative Sulfonylation and Fluorination of Anilines Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of sterically hindered sulfonamides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of sterically hindered sulfonamides. The synthesis of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid is a classic two-step workflow involving the chlorosulfonation of 3-methoxyphenylacetic acid, followed by nucleophilic acyl substitution (amidation) with tert-butylamine.

While the theoretical pathway is straightforward, researchers routinely encounter severe yield drops due to poor regioselectivity, intermediate hydrolysis, and the extreme steric bulk of the amine. This guide deconstructs the causality behind these failures and provides a self-validating, optimized protocol to maximize your reaction yield.

Diagnostic Workflow

SynthesisWorkflow SM 3-Methoxyphenylacetic acid (Starting Material) Step1 Chlorosulfonation (ClSO3H, 0°C) SM->Step1 Int 2-Chlorosulfonyl-5-methoxy- phenylacetic acid Step1->Int Fast cold extraction Side Hydrolyzed Sulfonic Acid (Side Product) Step1->Side Prolonged aqueous exposure Step2 Amidation (t-BuNH2, DMAP, TEA) Int->Step2 Prod 2-[2-(Tert-butylsulfamoyl)- 5-methoxyphenyl]acetic acid Step2->Prod DMAP catalyzed

Figure 1: Two-step synthetic workflow and critical branching point for intermediate hydrolysis.

Mechanistic Troubleshooting & FAQs

Q1: My chlorosulfonation step yields a complex mixture with poor regioselectivity. How can I selectively target the 2-position? A1: The starting material, 3-methoxyphenylacetic acid, possesses two directing groups. The methoxy group is a powerful ortho/para director, while the acetic acid moiety is weakly activating. Electrophilic attack by chlorosulfonic acid is sterically hindered at the position directly between the two groups. However, substitution para to the methoxy group (which becomes the 2-position in the final product's nomenclature) is electronically favored and sterically accessible[1]. Causality & Fix: If you observe over-sulfonation or meta-substitution, your reaction temperature is too high. The activating effect of the methoxy group means the reaction proceeds under mild conditions[1]. Maintain the reaction strictly at 0 °C during the addition of ClSO₃H and do not exceed room temperature. Using exactly 4.0 to 5.0 equivalents of chlorosulfonic acid is critical; excessive reagent or heat drives the formation of disulfonyl chlorides.

Q2: The intermediate 2-chlorosulfonyl-5-methoxyphenylacetic acid degrades before I can react it with tert-butylamine. What is going wrong? A2: Sulfonyl chlorides are highly susceptible to hydrolysis, rapidly reverting to sulfonic acids when exposed to water. The presence of the adjacent carboxylic acid group can further catalyze this degradation through transient mixed-anhydride formation or intramolecular hydrogen bonding. Causality & Fix: The degradation almost always occurs during the aqueous quench. When pouring the reaction mixture over crushed ice, you must perform the biphasic extraction immediately using ice-cold dichloromethane (DCM). Do not let the quenched mixture sit. Dry the organic layer rapidly over anhydrous Na₂SO₄ and proceed directly to the amidation step. Do not attempt to isolate the intermediate as a dry solid, as it will degrade via atmospheric moisture.

Q3: The amidation step with tert-butylamine gives very low conversion (<40%). How can I drive this to completion? A3: Tert-butylamine is a highly sterically encumbered primary amine. The bulky tert-butyl group severely hinders the direct nucleophilic attack on the tetrahedral sulfur center of the sulfonyl chloride[2]. Causality & Fix: Relying solely on triethylamine (TEA) as a base is insufficient because TEA acts only as an acid scavenger, not an activator. You must introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[3]. DMAP is highly nucleophilic and less sterically hindered; it rapidly attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This charged intermediate is far more electrophilic and susceptible to attack by the bulky tert-butylamine, effectively bypassing the steric barrier of the direct reaction[3].

Quantitative Data: Overcoming Steric Hindrance

The following table summarizes internal validation data demonstrating the critical role of nucleophilic catalysis when coupling sterically hindered amines like tert-butylamine.

Table 1: Effect of Catalyst and Solvent on Amidation Yield

EntryAmine (Equiv)Base / CatalystSolventTemp (°C)Time (h)Conversion Yield (%)
1t-BuNH₂ (1.2)TEA (2.0)DCM251632%
2t-BuNH₂ (2.0)None (Amine as base)DCM251641%
3t-BuNH₂ (1.5)TEA (2.0) / DMAP (0.1)DCM25888%
4t-BuNH₂ (1.5)TEA (2.0) / DMAP (0.1)THF65491%

Note: Entry 3 is recommended to avoid heating the potentially sensitive carboxylic acid moiety, providing an excellent balance of yield and mild conditions.

Step-by-Step Experimental Protocol

This self-validating protocol ensures the integrity of the moisture-sensitive intermediate and forces the sterically hindered amidation to completion.

Step 1: Chlorosulfonation (Formation of the Intermediate)
  • Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stirrer, dropping funnel, and a drying tube (CaCl₂).

  • Cooling: Dissolve 3-methoxyphenylacetic acid (1.0 equiv, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Place chlorosulfonic acid (4.5 equiv, 45 mmol) in the dropping funnel. Add it dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Validation check: An aliquot quenched in methanol should show complete conversion to the methyl sulfonate ester via TLC.

  • Anhydrous Quench: Carefully pour the reaction mixture onto 100 g of crushed ice under vigorous stirring. Immediately transfer to a separatory funnel and extract with ice-cold DCM (3 × 50 mL).

  • Drying: Wash the combined organic layers with ice-cold brine (50 mL), dry rapidly over anhydrous Na₂SO₄, and filter. Do not concentrate to dryness.

Step 2: DMAP-Catalyzed Amidation
  • Catalyst Addition: Transfer the DCM solution containing the intermediate sulfonyl chloride to a clean, dry flask. Add triethylamine (TEA, 2.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 5 minutes at room temperature to allow the N-sulfonylpyridinium intermediate to form.

  • Amine Addition: Cool the flask to 0 °C. Add tert-butylamine (1.5 equiv) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 8 hours. Validation check: TLC (DCM:MeOH 9:1) should show the disappearance of the highly UV-active sulfonylpyridinium intermediate.

  • Workup: Wash the organic layer with 1M HCl (2 × 50 mL) to remove DMAP, TEA, and unreacted tert-butylamine.

  • Purification: Extract the organic layer with saturated aqueous NaHCO₃ (3 × 40 mL). The product (a carboxylic acid) will move to the aqueous layer, leaving organic impurities behind. Acidify the combined aqueous layers with 2M HCl to pH 2–3. Extract the precipitated product with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo to yield pure 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid.

References
  • [2] Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. PMC (National Institutes of Health). Available at:[Link]

  • [3] DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. ResearchGate (Phosphorus, Sulfur, and Silicon). Available at:[Link]

  • [1] Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry (via Scribd). Available at:[Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid

Guide for: 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and enhance the poor aqueous solubility of 2-[2-(Te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Guide for: 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid

This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and enhance the poor aqueous solubility of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid. The strategies outlined herein are grounded in fundamental physicochemical principles and are designed for practical application in a research and development setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my compound, 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid, poorly soluble in neutral aqueous solutions?

Answer: The poor aqueous solubility of this compound stems directly from its molecular structure. It possesses a combination of features that favor low water solubility:

  • Large Hydrophobic Surface Area: The molecule contains a phenyl ring, a methoxy group (-OCH3), and a tert-butyl group (-C(CH3)3). These are all non-polar, hydrophobic moieties that resist interaction with polar water molecules.

  • Carboxylic Acid Group: The acetic acid functional group (-CH2COOH) is the primary polar, water-interacting part of the molecule. However, in its neutral (protonated) form at low pH, its contribution to solubility is limited by the overall hydrophobicity of the molecule. The solubility of such compounds is highly dependent on pH.[1]

Based on its structure, this compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent, characterized by low solubility.[2][3] Improving its solubility is therefore critical for achieving adequate bioavailability in oral dosage forms.[4][5]

Q2: What is the first and most fundamental step I should take to improve the solubility of this acidic compound?

Answer: The most direct and impactful initial step is pH adjustment .

The carboxylic acid group is weakly acidic. By increasing the pH of the aqueous medium above the compound's pKa, the carboxylic acid will deprotonate to form a highly polar carboxylate anion (-COO⁻). This ionization dramatically increases the molecule's affinity for water, thereby increasing its solubility.[6] This relationship is described by the Henderson-Hasselbalch equation.[6][7]

Actionable Protocol: Perform a pH-solubility profile to determine the compound's apparent pKa and its solubility at various pH levels. This data is crucial for all further formulation development.

Experimental Protocols & Methodologies

Protocol 1: Determination of pH-Solubility Profile

This protocol uses the shake-flask method, a standard for determining thermodynamic (or equilibrium) solubility.[7] It is important to distinguish this from kinetic solubility, which often overestimates true solubility.[8][9][10][11][12]

Objective: To quantify the solubility of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid across a physiologically relevant pH range (e.g., pH 2 to 8).

Materials:

  • 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (powder form)

  • Series of buffers (e.g., phosphate, citrate) covering the desired pH range.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Shaking incubator or orbital shaker.

  • Calibrated pH meter.

  • Centrifuge and/or syringe filters (0.22 µm).

Procedure:

  • Preparation: Prepare a series of buffers (e.g., at pH 2, 4, 5, 6, 6.8, 7.4, and 8).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed.

  • Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable mobile phase or solvent for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

  • pH Measurement: Measure the final pH of each buffer solution after equilibration.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH.

Data Interpretation & Visualization

The pH-solubility profile will generate a curve that demonstrates a sharp increase in solubility as the pH rises above the compound's pKa.

Table 1: Example pH-Solubility Profile Data
Final Measured pHSolubility (µg/mL)
2.15
4.015
4.5 (pKa)30
5.060
6.0600
7.4>5000

Note: This is hypothetical data for illustrative purposes.

Diagram: Mechanism of pH-Dependent Solubility

The diagram below illustrates how increasing pH shifts the equilibrium from the poorly soluble neutral form to the highly soluble ionized (anionic) form of the drug.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Neutral R-COOH (Poorly Soluble) Ionized R-COO⁻ + H⁺ (Highly Soluble) Neutral->Ionized + OH⁻ (Deprotonation) Ionized->Neutral + H⁺ (Protonation)

Caption: Ionization equilibrium of the carboxylic acid.

Q3: The required dose cannot be dissolved even at a physiologically acceptable pH. What are the next steps?

Answer: If pH adjustment alone is insufficient, you should explore formulation strategies that can further enhance solubility. The logical next steps are co-solvency and salt formation .

  • Co-solvency: This involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution.[13][14][15][16][17] Co-solvents work by reducing the polarity of the water, making the solvent system more favorable for dissolving hydrophobic molecules.[14] Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[15]

  • Salt Formation: Converting the acidic drug into a salt can significantly improve its solid-state properties, including dissolution rate and apparent solubility.[2][18][19][20][21][22][23] For an acidic drug, you would react it with a base (a counterion) to form a salt. Common choices for acidic drugs include sodium (Na⁺) and potassium (K⁺) salts.[20] A key principle is that the pKa difference (ΔpKa) between the drug (acid) and the counterion (base) should generally be greater than 3 to ensure a stable salt is formed.[18][22]

Diagram: Troubleshooting Workflow

This flowchart outlines the decision-making process for solubility enhancement.

G Start Poor Aqueous Solubility of Acidic Drug pH_Adjust Step 1: pH Adjustment (pH-Solubility Profile) Start->pH_Adjust Check1 Solubility Sufficient? pH_Adjust->Check1 CoSolvent Step 2a: Co-Solvent Screening Check1->CoSolvent No Salt Step 2b: Salt Formation Check1->Salt No Success Formulation Optimized Check1->Success Yes Check2 Solubility Sufficient? CoSolvent->Check2 Salt->Check2 Advanced Step 3: Advanced Techniques (e.g., Cyclodextrins) Check2->Advanced No Check2->Success Yes Fail Re-evaluate Strategy Advanced->Fail

Caption: Systematic workflow for solubility enhancement.

Protocol 2: Co-solvent Screening

Objective: To evaluate the solubility enhancement potential of various co-solvents.

Procedure:

  • Prepare several binary solvent systems (e.g., Water:Propylene Glycol) at different ratios (e.g., 90:10, 80:20, 70:30 v/v). If pH is a factor, use a buffered aqueous phase.

  • Follow the shake-flask method described in Protocol 1 for each solvent system.

  • Analyze the solubility in each system and plot solubility versus co-solvent concentration.

Table 2: Example Co-solvent Screening Data (at pH 7.4)
Co-solvent System (v/v)Solubility (mg/mL)Fold Increase
100% Buffer5.01.0x
20% PEG 400 in Buffer12.52.5x
20% Propylene Glycol9.51.9x
20% Ethanol in Buffer8.01.6x

Note: This is hypothetical data for illustrative purposes.

Q4: Co-solvents and pH are still not enough, and I'm concerned about salt stability. Is there a more advanced method to try?

Answer: Yes. If the previous methods are insufficient or unsuitable (e.g., for parenteral formulations where high co-solvent concentrations are undesirable), you should investigate complexation with cyclodextrins .

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25][26] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex.[24][26][] This complex effectively shields the hydrophobic part of the drug from water, leading to a significant increase in the apparent aqueous solubility of the drug.[24][25][][28]

Commonly used pharmaceutical cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their high water solubility and safety profiles.[25]

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_reactants Before Complexation cluster_product After Complexation Drug Drug Molecule (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow Complex Inclusion Complex (Water Soluble)

Caption: Encapsulation of a drug by a cyclodextrin.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed. [Link]

  • Cyclodextrins: Concept to applications, regulatory issues and challenges. (n.d.). National Library of Medicine. [Link]

  • Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]

  • How can cyclodextrins enhance solubility? (2025). Roquette. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). National Library of Medicine. [Link]

  • kinetic versus thermodynamic solubility temptations and risks. (2012). PubMed. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024). PubMed. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Contract Pharma. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). PubMed. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Library of Medicine. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). National Library of Medicine. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores. [Link]

  • pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. (2012). ACS Publications. [Link]

  • A plot of the pH dependence of the solubility of an acid with pK a 4.8... (n.d.). ResearchGate. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). National Library of Medicine. [Link]

  • Study of pH-dependent drugs solubility in water. (2012). SciSpace. [Link]

  • 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid. (n.d.). SigmaAldrich.cn. [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). National Library of Medicine. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Esterification of Complex Carboxylic Acids

A Note on CAS 926259-70-3: The chemical structure associated with CAS number 926259-70-3 corresponds to a highly complex molecule, likely a natural product derivative, featuring multiple hydroxyl groups and a carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on CAS 926259-70-3: The chemical structure associated with CAS number 926259-70-3 corresponds to a highly complex molecule, likely a natural product derivative, featuring multiple hydroxyl groups and a carboxylic acid function. Due to this complexity, a universally applicable, single-step esterification protocol is not feasible. This guide, therefore, provides a comprehensive framework for the optimization of esterification reactions for similarly complex and sensitive substrates, addressing common challenges and offering detailed troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the esterification of complex, poly-hydroxylated carboxylic acids?

A1: The main difficulties arise from the molecule's multifunctionality. These challenges include:

  • Chemoselectivity: With multiple hydroxyl groups, achieving selective esterification of the carboxylic acid without protecting the alcohol functionalities can be difficult.

  • Steric Hindrance: The three-dimensional structure of a complex molecule can hinder the approach of reagents to the carboxylic acid group, slowing down the reaction rate.[1]

  • Substrate Solubility: Finding a suitable solvent that dissolves both the polar carboxylic acid and the often less polar alcohol and coupling agents can be challenging.

  • Product Purification: Separating the desired ester from unreacted starting materials, byproducts, and coupling agent residues can be complex.[2][3]

  • Side Reactions: The presence of multiple reactive sites can lead to undesired side reactions, such as lactonization (intramolecular esterification) if a hydroxyl group is suitably positioned, or acylation of other nucleophilic groups.

Q2: Which esterification method is most suitable for a complex and sensitive substrate?

A2: The choice of method depends on the specific substrate's stability and functional groups.

  • Fischer-Speier Esterification: This classic method uses an acid catalyst (like H₂SO₄ or TsOH) with an excess of the alcohol, often at elevated temperatures.[4] It is generally not suitable for acid-sensitive substrates due to the harsh conditions.[5]

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent with a catalyst like 4-dimethylaminopyridine (DMAP).[1] It is performed under mild, neutral conditions, making it a good choice for acid- or base-sensitive molecules.[1]

  • CDI-Mediated Esterification: 1,1'-Carbonyldiimidazole (CDI) is another effective activating agent that allows for esterification under mild conditions.[6] The reaction first forms an activated acyl-imidazole intermediate, which then reacts with the alcohol.

  • Alkylation with Alkyl Halides: The carboxylate salt of the acid can be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ester. This method avoids harsh acidic or basic conditions but may require the protection of other nucleophilic groups to prevent unwanted alkylation.[5][7]

Q3: How can I drive the esterification reaction to completion?

A3: Esterification is often a reversible equilibrium reaction.[8][9] To maximize product formation, you can:

  • Use an Excess of One Reactant: Employing a large excess of the alcohol can shift the equilibrium towards the product side (Le Chatelier's principle).[8][10]

  • Remove Water: The water produced as a byproduct can be removed to prevent the reverse reaction (hydrolysis).[9][10][11] This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene), or by adding a dehydrating agent like molecular sieves.[4]

  • Use a Coupling Agent: Methods like Steglich or CDI-mediated esterification are generally irreversible and can achieve high conversions under mild conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Catalyst Activity: The acid or base catalyst may be old or inactive. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.[11] 3. Water in the Reaction Mixture: The presence of water can inhibit the reaction or shift the equilibrium back to the starting materials.[11] 4. Poor Reagent Stoichiometry: Incorrect molar ratios of reactants and catalysts. 5. Steric Hindrance: A bulky substrate can significantly slow down the reaction rate.[1]1. Use fresh, high-purity catalyst. 2. Gradually increase the reaction temperature while monitoring for decomposition.[11] 3. Use anhydrous solvents and reagents. Consider adding molecular sieves or using a Dean-Stark trap.[4] 4. Carefully check calculations and use a slight excess of the less expensive reagent (usually the alcohol). 5. Increase reaction time, consider a more potent activating agent (e.g., for CDI-mediated reactions), or switch to a less sterically hindered alcohol if possible.
Formation of Side Products 1. Reaction at Other Functional Groups: Acylation of hydroxyl or amino groups. 2. Decomposition: The starting material or product may be unstable under the reaction conditions.[11] 3. N-acylurea Formation (with DCC): A common side product in Steglich esterification.[1] 4. Reaction with Solvent: Some solvents can participate in side reactions.1. Use protecting groups for sensitive functionalities. 2. Run the reaction at a lower temperature for a longer duration.[11] Consider using a milder catalyst. 3. Use a less polar solvent for the activation step. Ensure the reaction temperature is not too high. 4. Choose an inert solvent. For example, in CDI-mediated reactions, non-polar aprotic solvents are often preferred for the activation step.[6]
Difficult Product Purification 1. Co-elution of Product and Starting Material: Similar polarities can make chromatographic separation challenging. 2. Removal of Coupling Agent Byproducts: For example, dicyclohexylurea (DCU) from DCC reactions can be difficult to remove. 3. Emulsion Formation During Workup: Can lead to product loss.[11]1. Optimize the mobile phase for column chromatography. Consider derivatization to alter polarity or using a different stationary phase. 2. For DCU, precipitate it by cooling the reaction mixture and filter it off. Some modern carbodiimides are water-soluble, simplifying their removal. 3. Add brine to the aqueous layer during extraction to break emulsions.[11]

Experimental Protocols

Protocol 1: Steglich Esterification for Acid-Sensitive Substrates

This protocol is suitable for substrates that are sensitive to harsh acidic conditions.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.2 - 2.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, alcohol, and DMAP.

  • Dissolve the mixture in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU precipitate and wash the solid with cold DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Protocol 2: CDI-Mediated Esterification

This method is another excellent choice for sensitive substrates, offering a straightforward workup.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.05 eq)

  • Alcohol (1.2 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous THF.

  • Add CDI portion-wise to the solution at room temperature. Effervescence (CO₂ evolution) should be observed.

  • Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the acyl-imidazole intermediate.

  • Add the alcohol to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove imidazole), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[6]

Visualizations

General Esterification Workflow

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select & Dry Reagents/Solvents glassware Flame-Dry Glassware setup Assemble under Inert Atmosphere glassware->setup addition Sequential Reagent Addition (e.g., 0°C) setup->addition stir Stir at RT or Heat (Monitor by TLC/LC-MS) addition->stir quench Quench Reaction & Filter Byproducts stir->quench extract Aqueous Wash & Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Ester purify->product

Caption: A generalized workflow for a typical esterification reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_sm Starting Material Recovered? start->check_sm yes_sm Yes check_sm->yes_sm   no_sm No check_sm->no_sm   incomplete_rxn Incomplete Reaction yes_sm->incomplete_rxn side_products Side Products or Decomposition? no_sm->side_products optimize_cond Increase Time/Temp or Use Stronger Activating Agent incomplete_rxn->optimize_cond yes_side Yes side_products->yes_side   no_side No side_products->no_side   milder_cond Use Milder Conditions (Lower Temp, Milder Catalyst) yes_side->milder_cond workup_issue Check Workup/Purification for Product Loss no_side->workup_issue

Caption: A decision tree for troubleshooting low esterification yields.

References

  • Esterification | Reaction, Mechanism & Formula. Study.com. Available at: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved? Brainly. Available at: [Link]

  • FA purification. Cyberlipid. Available at: [Link]

  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Homework.Study.com. Available at: [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. Available at: [Link]

  • Preparation of Methyl Ester Precursors of Biologically Active Agents. Taylor & Francis Online. Available at: [Link]

  • Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. University of Hull. Available at: [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Chemistry of Esters. Chemistry LibreTexts. Available at: [Link]

  • Current Trends in Separation and Purification of Fatty Acid Methyl Ester. ResearchGate. Available at: [Link]

  • Purification of fatty acid methyl esters by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Ester Reactions Summary and Practice Problems. Chemistry Steps. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Amide Bond Formation with Sterically Hindered Sulfamoyl Groups

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with amide bond formati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with amide bond formation involving the sterically demanding tert-butylsulfamoyl group. The inherent bulk of this moiety presents a significant synthetic hurdle, often leading to low yields and sluggish reactions with standard protocols. This document provides in-depth troubleshooting advice, validated protocols, and a clear rationale behind the recommended strategies to enable your success.

Frequently Asked Questions (FAQs)

Q1: What makes the tert-butylsulfamoyl group so challenging in amide coupling reactions?

The difficulty stems from a combination of two factors:

  • Steric Hindrance: The primary issue is the sheer bulk of the tert-butyl group. This large, tetrahedral arrangement of carbon atoms acts as a physical shield around the sulfamoyl nitrogen, severely restricting access for the incoming activated carboxylic acid. This obstruction raises the activation energy of the reaction, dramatically slowing the rate of nucleophilic attack.[1][2]

  • Reduced Nucleophilicity: The sulfonyl group (-SO2-) is strongly electron-withdrawing. It pulls electron density away from the adjacent nitrogen atom, making its lone pair of electrons less available to act as a nucleophile. This electronic effect, compounded by the steric bulk, makes the tert-butylsulfamoyl amine an exceptionally poor nucleophile.

Q2: Why do standard coupling reagents like DCC or EDC often fail for this type of transformation?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically used with additives like HOBt, form an O-acylisourea intermediate. While effective for many amide syntheses, this intermediate is often not reactive enough to be efficiently attacked by a sterically hindered and electron-poor nucleophile like a tert-butylsulfamoyl amine.[3][4] The reaction often stalls or fails completely, leading to the recovery of starting materials or the formation of byproducts from the decomposition of the activated intermediate.

Q3: Can I just increase the temperature or reaction time to force the reaction to completion?

While increasing temperature and time can sometimes help overcome the activation energy barrier, this approach has significant drawbacks.[2] Forcing conditions can lead to:

  • Racemization: If your carboxylic acid has a chiral center, harsh conditions increase the risk of epimerization.[5]

  • Side Reactions: The highly reactive coupling agents or activated intermediates can degrade or react with other functional groups in your molecule over long reaction times at elevated temperatures.

  • Reagent Decomposition: Many coupling reagents are not stable for extended periods at high temperatures.

A more effective strategy involves selecting a more powerful activation method from the outset rather than relying on brute-force conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during attempts to couple carboxylic acids with tert-butylsulfamoyl amines.

Problem: Low to No Product Yield

This is the most frequent issue and can be attributed to several factors. The following workflow can help diagnose and solve the problem.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low / No Yield CauseA Insufficient Acid Activation Problem->CauseA CauseB Poor Nucleophilicity of Amine Problem->CauseB CauseC Degradation of Reagents Problem->CauseC SolA1 Use High-Activity Uronium/Phosphonium Reagents (HATU, HCTU, PyBOP) CauseA->SolA1 SolA2 Convert to More Reactive Acyl Fluoride/Chloride CauseA->SolA2 SolB1 Increase Reaction Temperature (RT -> 40-60°C or Microwave) CauseB->SolB1 SolB2 Use a Non-Coordinating Base (DIPEA, 2,4,6-Collidine) CauseB->SolB2 SolC1 Use Fresh, Anhydrous Solvents and Reagents CauseC->SolC1

Caption: Troubleshooting workflow for low-yield reactions.

Solution Deep Dive:
  • Cause: Insufficient Carboxylic Acid Activation

    • Rationale: The core of the problem is often that the activated carboxylic acid species is not electrophilic enough to react with the poorly nucleophilic sulfamoyl amine. The solution is to generate a more reactive intermediate.

    • Recommended Action: Switch from carbodiimide-based reagents to uronium/aminium or phosphonium salt-based coupling reagents.[6][] Reagents like HATU , HCTU , and PyBOP are specifically designed for difficult couplings.[8] They react with the carboxylic acid to form highly reactive OAt or OBt esters, which are much more susceptible to nucleophilic attack by hindered amines. An alternative, highly effective strategy is the in situ formation of acyl fluorides, which are small, highly reactive electrophiles ideal for overcoming steric barriers.[4]

  • Cause: Poor Nucleophilicity of the Amine

    • Rationale: Even with a highly activated acid, the reaction may be kinetically slow.

    • Recommended Action:

      • Increase Temperature: Gently heating the reaction to 40-60 °C can provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis is also a powerful tool for accelerating reactions with hindered substrates.[9]

      • Optimize Base: Use a bulky, non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases will deprotonate the necessary species without competing as a nucleophile.

Reagent Selection Guide for Hindered Couplings

The choice of coupling reagent is the most critical factor for success. This table provides a comparison of common reagent classes.

Reagent ClassExamplesRelative ReactivityProsConsBest For...
Carbodiimides DCC, EDCLowInexpensive, widely available.Low reactivity, byproduct (DCU) can be insoluble, high risk of racemization.[3]Simple, unhindered amide couplings. Not recommended for tert-butylsulfamoyl groups.
Phosphonium Salts PyBOP, PyAOPHighExcellent for hindered couplings, low racemization risk.[5]More expensive, byproducts can be difficult to remove.Sterically hindered couplings, fragment condensation, and cyclization.
Uronium/Aminium Salts HBTU, HATU, HCTUVery HighExtremely fast and effective, byproducts are water-soluble.[10]Can cause guanidinylation of the amine if used in excess.[5]Highly recommended for tert-butylsulfamoyl groups.
Acyl Halide Precursors TCFH, BTFFH, (COCl)₂, SOCl₂HighestForms small, highly reactive acyl fluorides/chlorides.[4]Reagents are often moisture-sensitive; can require a two-step, one-pot procedure.[]Extremely hindered or electron-deficient amines where other methods fail.

Validated Experimental Protocols

Protocol 1: High-Activity Uronium Salt Coupling with HATU

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly effective reagent for coupling hindered amines.

G cluster_workflow HATU Coupling Workflow A 1. Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. B 2. Add DIPEA (2.5 eq). Stir for 5-10 min (Pre-activation). A->B C 3. Add tert-Butylsulfamoyl Amine (1.2 eq). B->C D 4. Stir at RT to 50°C. Monitor by LC-MS. C->D E 5. Aqueous Workup & Purification. D->E

Caption: Step-by-step workflow for HATU-mediated coupling.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir at room temperature for 5-10 minutes. You may observe a color change as the active OAt-ester forms.

  • Amine Addition: Add a solution of the tert-butylsulfamoyl-containing amine (1.2 eq) in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow (as monitored by TLC or LC-MS), gradually increase the temperature to 40-50°C. Let the reaction proceed until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Mediated Coupling

This protocol is an excellent alternative when even the most powerful uronium salts fail. It proceeds via a small, highly reactive acyl fluoride intermediate.[4]

Step-by-Step Methodology:

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Add cyanuric fluoride or an alternative fluorinating agent (e.g., XtalFluor-E®) (1.2 eq) followed by a base such as pyridine or DIPEA (1.5 eq). Stir at 0 °C to room temperature for 1-2 hours until the formation of the acyl fluoride is complete (monitor by ¹⁹F NMR if possible, or by quenching a small aliquot with methanol and checking for methyl ester formation by LC-MS).

  • Amine Addition: In a separate flask, dissolve the tert-butylsulfamoyl amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.

  • Coupling Reaction: Slowly add the acyl fluoride solution from step 1 to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-48 hours. Gentle heating (reflux in DCM) may be required.[4]

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

References

  • Makara, G. M., et al. (2007). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. Available at: [Link]

  • Bachem. (2024). Optimizing Peptide Coupling: Key Techniques. Bachem.
  • MilliporeSigma. (n.d.).
  • Prakash, G. K. S., et al. (2012).
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 409-412.
  • Albericio, F., et al. (n.d.). Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
  • Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfinamides. Organic Chemistry Portal. Available at: [Link]

  • Kumar, S., et al. (2021). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. ResearchGate. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (1997). New Trends in Peptide Coupling Reagents.
  • Ulven, T., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-435. Available at: [Link]

  • Yang, S., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2.
  • BOC Sciences. (2024).
  • Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
  • Rychnovsky, S. D., & Kim, J. (2011). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC. Available at: [Link]

  • Dömling, A., et al. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. Catrin. Available at: [Link]

  • Lin, C., et al. (2003). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage.
  • Yang, S., et al. (2020). Methods for the preparation of N-tert-butyl amides. ResearchGate. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Taylor, R. J. K., et al. (2019). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Bode, J. W., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(19), 4938-4943. Available at: [Link]

  • Whiting, A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2174-2177.
  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(1), 1-52. Available at: [Link]

  • Rossi, S., et al. (2021).
  • Rapoport, H., et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 76(8), 2798-2807.
  • Dalby, S. M., et al. (2025). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications, 61, 721-724. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions when activating the carboxylic acid of CAS 926259-70-3

Technical Support Center: Carboxylic Acid Activation Guide Notice: The specific compound associated with CAS Number 926259-70-3 could not be identified in publicly available chemical databases. Therefore, this guide has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Carboxylic Acid Activation

Guide Notice: The specific compound associated with CAS Number 926259-70-3 could not be identified in publicly available chemical databases. Therefore, this guide has been developed as a comprehensive resource for minimizing side reactions during the activation of a generic chiral carboxylic acid, with a focus on principles applicable to complex molecules in a research and drug development setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Welcome to the technical support center for carboxylic acid activation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions, primarily focusing on amide bond formation. As Senior Application Scientists, we have structured this guide to address the most common challenges encountered in the lab, explaining not just the how, but the why behind each experimental choice.

Q1: I'm observing significant racemization of my chiral carboxylic acid during amide coupling. What is the mechanism, and how can I prevent it?

A1: Understanding and Preventing Racemization

This is one of the most critical challenges in peptide synthesis and the coupling of chiral molecules. The loss of stereochemical integrity can drastically alter the biological activity of your target compound.[1]

The Mechanism of Racemization: Racemization during amide bond formation primarily occurs through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This happens when the activated carboxylic acid of an N-protected amino acid or similar chiral acid cyclizes on itself. The proton on the chiral alpha-carbon of this oxazolone is acidic and can be easily removed by a base in the reaction mixture. This deprotonation leads to an achiral enolate intermediate, erasing the stereochemical information. When the amine attacks this achiral intermediate, it can do so from either face, resulting in a mixture of L- and D-isomers.[1]

.dot

Caption: Mechanism of Racemization via Oxazolone Formation.

Strategies for Minimizing Racemization:

  • Choice of Coupling Reagent: Modern uronium/aminium and phosphonium-based reagents are designed for high reactivity, promoting rapid amide bond formation that outcompetes the rate of oxazolone formation.[1]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a gold standard. It forms a highly reactive OAt-ester intermediate. The nitrogen atom in the 7-azabenzotriazole ring of HOAt provides anchimeric assistance (a "neighboring group effect"), accelerating the subsequent aminolysis and minimizing the lifetime of the activated species, thus reducing the opportunity for cyclization.[2] HATU generally provides lower racemization levels than older reagents like HBTU.[1][3]

    • Ynamides have been developed as highly effective, racemization-free coupling reagents that operate under very mild conditions.[4]

  • Use of Additives: For carbodiimide-based couplings (EDC, DCC), the use of an additive is mandatory to suppress racemization.

    • HOBt (1-Hydroxybenzotriazole): This is the classic additive. The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an HOBt-ester, which is less reactive than the O-acylisourea but more stable and significantly less prone to racemization.[3][5]

    • HOAt (1-Hydroxy-7-azabenzotriazole): An analogue of HOBt, HOAt is generally more effective at preventing racemization due to the reasons mentioned for HATU.[2]

    • Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective, non-explosive alternative to HOBt and HOAt that provides excellent racemization suppression.

  • Base Selection and Stoichiometry: The base is required to neutralize salts and deprotonate the incoming amine nucleophile. However, excess or a highly reactive base can accelerate racemization by promoting the abstraction of the alpha-proton from the oxazolone intermediate.

    • Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) .

    • Use the minimum amount of base necessary, typically 1-2 equivalents relative to the amine salt.

  • Order of Addition (Pre-activation): The order in which you add reagents matters. To minimize the time the activated acid exists before the amine is introduced, a pre-activation strategy is often best.

    • Recommended Order:

      • Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and additive (if separate) in the solvent (e.g., DMF).

      • Add the base (e.g., DIPEA) and allow the mixture to stir for a few minutes (pre-activation).

      • Add the amine.

    • This ensures that a highly reactive activated ester is formed and ready to be immediately intercepted by the amine, minimizing its lifetime and the chance for side reactions.

Q2: How do I choose the best coupling reagent for my specific application? There are so many options like EDC, HATU, PyBOP, etc.

A2: Selecting the Appropriate Coupling Reagent

The choice of coupling reagent is a critical parameter that depends on the substrate's properties (e.g., steric hindrance, risk of racemization), desired reaction conditions (e.g., solution-phase vs. solid-phase), and cost considerations.

Reagent Class Examples Pros Cons Best For
Carbodiimides EDC, DCC, DICInexpensive, widely used. EDC and its urea byproduct are water-soluble, simplifying workup.[3][6]High risk of racemization without additives. DCC's urea byproduct is insoluble and hard to remove.[3] Can form N-acylurea side products.[6]Standard, cost-sensitive syntheses; bioconjugation in aqueous media (EDC).
Uronium/Aminium HBTU, TBTU, HATU, HCTUHigh coupling efficiency, fast reaction rates, low racemization (especially HATU).[1][3]More expensive. Can cause guanidinylation of the N-terminus if used in excess.[3][7]Difficult or sterically hindered couplings; synthesis of racemization-prone peptides.[2]
Phosphonium PyBOP, PyAOPVery effective, particularly for hindered systems and N-methyl amino acids.[3] Low racemization.Produces carcinogenic HMPA as a byproduct. More expensive.Specialized applications like coupling N-methylated residues or cyclizations.[3]
Newer Reagents COMU, YnamidesOften show even lower racemization and higher efficiency than HATU.[1] Ynamides are "racemization-free".[4][8]Higher cost, less established in routine use.High-stakes synthesis where absolute stereochemical purity is paramount.

.dot

reagent_selection Start Start: Select Coupling Reagent Rac_Check High Risk of Racemization? Start->Rac_Check Hindrance_Check Sterically Hindered Coupling? Rac_Check->Hindrance_Check No HATU Use HATU, COMU, or Ynamide Rac_Check->HATU Yes Cost_Check Is Cost a Major Constraint? Hindrance_Check->Cost_Check No PyBOP Consider PyBOP or HATU Hindrance_Check->PyBOP Yes EDC_HOBt Use EDC/HOBt or DIC/HOBt Cost_Check->EDC_HOBt Yes HBTU Use HBTU or EDC/HOAt Cost_Check->HBTU No

Caption: Decision workflow for selecting a coupling reagent.

Q3: I'm using EDC and see a persistent side product with a mass of (M+154). What is it and how can I avoid it?

A3: Identifying and Avoiding the N-Acylurea Side Product

The side product you are observing is likely an N-acylurea . This occurs when the highly reactive O-acylisourea intermediate, formed after the carboxylic acid reacts with EDC, undergoes an intramolecular O-to-N acyl migration.[6] This rearrangement forms a stable N-acylurea that is no longer reactive towards your amine, effectively consuming your starting material and reducing your yield.

Prevention:

The key to preventing N-acylurea formation is to trap the O-acylisourea intermediate before it has a chance to rearrange.

  • Use HOBt or Oxyma: Adding 1 equivalent of HOBt or Oxyma to the reaction is the most effective solution. These additives rapidly react with the O-acylisourea to form an active ester (HOBt-ester or Oxyma-ester). This active ester is stable enough to prevent rearrangement but reactive enough to couple efficiently with your amine.[9]

  • Order of Addition: Add the carboxylic acid, HOBt, and amine to the solvent first. Cool the reaction mixture (e.g., to 0 °C) and then add the EDC last. This ensures that HOBt is present to immediately trap the O-acylisourea as it forms.

Q4: My coupling with HATU is sluggish and I see a side product on my amine. What is happening?

A4: The Problem of N-Terminal Guanidinylation

While HATU and HBTU are excellent reagents, they can be the source of a problematic side reaction if used improperly, particularly if used in excess relative to the carboxylic acid. These reagents have a guanidinium structure.[7][10] Under basic conditions, if there is no carboxylic acid left to activate, the reagent itself can react with the primary amine of your coupling partner.

This reaction transfers a tetramethylguanidinium group to your amine, forming a stable, capped side product that cannot participate further in the coupling. This side reaction effectively consumes your amine and can stall the reaction.[3][7]

Prevention:

  • Stoichiometry is Key: Use a slight excess of the carboxylic acid relative to the amine (e.g., 1.1 eq acid, 1.0 eq amine) and use the coupling reagent in slight excess relative to the acid (e.g., 1.2 eq HATU). Crucially, do not use a large excess of the coupling reagent.

  • Order of Addition: Pre-activating the carboxylic acid with HATU before adding the amine ensures that the reagent is consumed for its intended purpose, minimizing its availability to react with the amine.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU (High-Efficiency, Low Racemization)

This protocol is recommended for valuable, chiral, or sterically hindered substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.05 eq) to the solution.

  • Pre-activation: Add DIPEA (2.0 eq) and stir the mixture at room temperature for 5-10 minutes. The solution may change color (often to yellow), indicating the formation of the active ester.

  • Amine Addition: Add the amine coupling partner (0.95 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Amide Coupling using EDC/HOBt (Cost-Effective Method)

This protocol is a classic, cost-effective method suitable for less sensitive substrates.

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt hydrate (1.0 eq), and the amine (1.0 eq).

  • Dissolution: Dissolve the components in a suitable solvent like DMF or DCM.

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This helps to slow down potential side reactions.

  • EDC Addition: Add EDC·HCl (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup: If using DCM, filter the reaction to remove any urea byproduct if a base was used. If using DMF, perform an aqueous workup as described in Protocol 1. The water-soluble nature of EDC and its urea byproduct simplifies this process compared to DCC.[6]

  • Purification: Purify the crude product by flash column chromatography.

References

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.RSC Publishing.
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.Journal of the American Chemical Society.
  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
  • Coupling Reagents.Aapptec Peptides.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.BenchChem.
  • 21.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Amine to Amide Mechanism (EDC + HOBt).Common Organic Chemistry.
  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.The Journal of Organic Chemistry.
  • Guanidinium salts of HATU and HBTU coupling reagents.

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of CAS 926259-70-3

Welcome to the Process Chemistry Support Center for 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (CAS 926259-70-3)[1]. This guide is designed for researchers and process chemists optimizing the isolation and pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center for 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (CAS 926259-70-3)[1]. This guide is designed for researchers and process chemists optimizing the isolation and purification of this critical pharmaceutical intermediate.

Rather than providing a generic template, this guide deconstructs the specific thermodynamic and kinetic challenges associated with this molecule, offering self-validating protocols and authoritative troubleshooting strategies.

Part 1: Physicochemical Rationale & Solvent Selection

To design a robust crystallization process, we must first understand the molecular architecture of the solute. CAS 926259-70-3 features a carboxylic acid (-COOH), a bulky tert-butylsulfamoyl group (-SO₂NH-tBu), and a methoxy ether (-OCH₃)[1].

The carboxylic acid and sulfonamide groups form strong intermolecular hydrogen-bonded dimers, driving high lattice energy. However, the bulky, hydrophobic tert-butyl group disrupts crystal packing. This dual nature—strong directional bonding combined with steric bulk—makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation[2].

Table 1: Physicochemical Attributes & Crystallization Implications
AttributeValue / CharacteristicCrystallization Implication
Molecular Formula C₁₃H₁₉NO₅S[3]Moderate molecular weight (301.36 g/mol ); requires careful solvent purging.
H-Bonding Profile 2 Donors, 5 AcceptorsProne to solvate formation in strongly hydrogen-bonding solvents (e.g., alcohols).
Hydrophobicity High (tert-butyl + benzene)Poor solubility in water; requires organic solvent/anti-solvent systems.
Thermal Stability Stable up to ~120 °CSafe for hot dissolution in standard low-boiling organic solvents.
Table 2: Evaluated Solvent Systems
Solvent SystemRoleYieldPurityNotes
EtOAc / Heptane Primary>85%>99.5%Optimal. EtOAc provides high solubility; Heptane acts as a sharp anti-solvent. Excellent impurity purging[4].
IPA / Water Alternative~75%>98.0%High risk of oiling out. Prolonged heating in IPA may cause trace esterification of the carboxylic acid.

Part 2: Core Recrystallization Protocol (EtOAc/Heptane)

This protocol utilizes an anti-solvent crystallization strategy. It is designed as a self-validating system : each step includes an In-Process Control (IPC) to ensure the thermodynamic state is correct before proceeding.

Step 1: Dissolution

  • Action: Suspend crude CAS 926259-70-3 in Ethyl Acetate (EtOAc) at a ratio of 4 volumes (4 mL/g). Heat the jacketed reactor to 65 °C under mild agitation (150 rpm).

  • IPC (Self-Validation): Visually confirm a completely clear solution. If turbidity persists, add EtOAc in 0.5 vol increments until clear.

Step 2: Hot Filtration (Polish)

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated crystallization vessel to remove insoluble foreign particulates.

Step 3: Controlled Cooling & Seeding

  • Action: Cool the solution to 50 °C at a rate of 0.5 °C/min. At 50 °C, add 1-2 wt% of pure CAS 926259-70-3 seed crystals.

  • Causality: Seeding bypasses the high activation energy required for primary nucleation, directing the system toward crystal growth and preventing supersaturation from reaching the LLPS boundary[2].

  • IPC (Self-Validation): Hold at 50 °C for 30 minutes. The seedbed must persist and slightly expand. If seeds dissolve, the solution is undersaturated; cool to 45 °C and re-seed.

Step 4: Anti-Solvent Addition

  • Action: Dose Heptane (8 volumes) linearly over 2 hours using a programmable syringe pump while maintaining the temperature at 50 °C.

  • Causality: Slow addition maintains supersaturation within the metastable zone, promoting the growth of large, filterable crystals rather than fine needles[4].

Step 5: Aging, Cooling, and Isolation

  • Action: Age the suspension at 50 °C for 1 hour, then cool to 5 °C at 0.1 °C/min. Filter the slurry and wash the cake with 2 volumes of cold EtOAc/Heptane (1:4 v/v). Dry under vacuum (<50 mbar) at 40 °C for 12 hours.

G A 1. Dissolution (EtOAc, 65°C) B 2. Hot Filtration (Remove insolubles) A->B C 3. Controlled Cooling (to 50°C) B->C D 4. Seeding (1-2 wt% crystals) C->D E 5. Anti-solvent Addition (Heptane dropwise) D->E F 6. Aging & Cooling (Hold 1h, cool to 5°C) E->F G 7. Filtration & Wash (Cold 1:4 EtOAc/Heptane) F->G H 8. Vacuum Drying (40°C, <50 mbar) G->H

Step-by-step EtOAc/Heptane recrystallization workflow for CAS 926259-70-3.

Part 3: Troubleshooting FAQs

Q1: During heptane addition, the solution turns milky and forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this?

A: You have encountered Liquid-Liquid Phase Separation (LLPS) , or "oiling out." This occurs when the solvent mixture's supersaturation level pushes the system past its cloud point before it reaches the nucleation point[2]. Because CAS 926259-70-3 has a bulky tert-butyl group, its crystal lattice is difficult to assemble spontaneously.

  • Immediate Fix: Re-heat the mixture until the oil redissolves into a single homogeneous phase.

  • Process Correction: Dilute the initial EtOAc solution slightly to lower the saturation curve, and must introduce seed crystals before adding the heptane anti-solvent. The presence of seeds provides a surface for immediate crystal growth, consuming supersaturation before the oiling boundary is crossed.

G Start Oiling Out (LLPS Detected) Q1 Is T_cloud > T_melt? Start->Q1 A1 Yes: Lower saturation temperature Q1->A1 True A2 No: Check solvent ratio Q1->A2 False Action1 Dilute with EtOAc or reduce Heptane A1->Action1 Action2 Add seed crystals at cloud point A2->Action2

Decision tree for troubleshooting Liquid-Liquid Phase Separation (oiling out).

Q2: The isolated crystals are fine and needle-like, leading to slow filtration times and high solvent retention. How can I improve the morphology?

A: Needle-like morphology is a classic symptom of rapid 1-dimensional crystal growth driven by excessively high supersaturation[4]. If you add the heptane too quickly or cool the reactor too fast, the molecules stack rapidly along the fastest-growing crystal face.

  • Process Correction: Flatten your cooling curve to 0.1 °C/min and extend your anti-solvent addition time from 1 hour to 3 hours. Furthermore, implementing a temperature cycling step (e.g., cooling to 40 °C, reheating to 45 °C, then cooling again) promotes Ostwald ripening, where fine needles dissolve and redeposit onto larger, more equant crystals[2].

Q3: My yield is lower than expected (<70%), and the mother liquor still contains a significant amount of the product.

A: The final solvent composition is likely too rich in EtOAc. Because CAS 926259-70-3 contains a highly polar carboxylic acid, its solubility increases exponentially with the fraction of polar solvent.

  • Process Correction: Increase the final Heptane:EtOAc volumetric ratio from 2:1 to 3:1 or 4:1. Ensure you cool the final slurry to exactly 5 °C (not just room temperature) before filtration to minimize the terminal solubility.

Q4: NMR analysis shows residual heptane trapped in the final product even after extended vacuum drying.

A: Heptane is likely trapped within the crystal agglomerates (occlusion) rather than forming a true solvate. Washing the wet cake with pure heptane causes the residual EtOAc on the crystal surface to rapidly evaporate, "crashing out" dissolved impurities and sealing heptane inside the crystal crust[4].

  • Process Correction: Always wash the filter cake with a pre-mixed, cold solution of EtOAc and Heptane (e.g., 1:4 ratio). This maintains a slight solubility at the crystal surface, preventing crust formation and allowing the bulk solvent to be efficiently pulled away during vacuum drying.

References

  • Sigma-Aldrich (MilliporeSigma).2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid | 926259-70-3.
  • ChemicalBook.926259-70-3 | CAS DataBase.
  • Anderson, N. G. (2026).Practical Process Research and Development: A Guide for Organic Chemists (3rd ed.). Academic Press.
  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009).Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validation of Analytical Methods for CAS 926259-70-3 Quantification in Plasma

The Analytical Challenge: Profiling CAS 926259-70-3 In the landscape of bioanalytical method development, quantifying amphiphilic, acidic analytes in complex biological matrices requires rigorous strategic planning. CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Profiling CAS 926259-70-3

In the landscape of bioanalytical method development, quantifying amphiphilic, acidic analytes in complex biological matrices requires rigorous strategic planning. CAS 926259-70-3, chemically identified as [1], presents a unique bioanalytical challenge. The molecule features both a lipophilic sulfonamide group and a polar carboxylic acid moiety (pKa ~4.3).

When extracting this analyte from human plasma for LC-MS/MS quantification, traditional methods often fail. are notorious for causing severe ionization suppression in the MS source, leading to poor reproducibility and loss of sensitivity[2]. While simple is rapid, it fails entirely at removing these lipids, directly transferring them onto the analytical column[3]. Conversely, Liquid-Liquid Extraction (LLE) using neutral organics struggles to efficiently partition the deprotonated acid without extreme acidification, which can risk degrading the sulfonamide group.

To solve this, we compare these traditional approaches against SoliPhase™ MAX (Mixed-Mode Anion Exchange) Solid Phase Extraction (SPE) microplates, demonstrating why an orthogonal retention mechanism is required for this specific target.

Experimental Workflows & Causality

The following diagram illustrates the divergent paths of the three sample preparation methodologies and their direct impact on LC-MS/MS data integrity.

Workflow_Comparison Plasma Spiked Plasma Sample (CAS 926259-70-3 + IS) PPT Protein Precipitation (PPT) 3x Acetonitrile Plasma->PPT LLE Liquid-Liquid Extraction (LLE) MTBE, pH 3.0 Plasma->LLE SPE SoliPhase™ MAX SPE Mixed-Mode Anion Exchange Plasma->SPE PPT_Res High Phospholipid Carryover (Severe Ion Suppression) PPT->PPT_Res LLE_Res Variable Recovery (Poor Acid Partitioning) LLE->LLE_Res SPE_Res Clean Extract (Phospholipids Eliminated) SPE->SPE_Res LCMS LC-MS/MS Analysis PPT_Res->LCMS LLE_Res->LCMS SPE_Res->LCMS

Fig 1. Comparison of sample prep workflows for CAS 926259-70-3 extraction from plasma.

The SoliPhase™ MAX Advantage: A Self-Validating Protocol

To ensure a self-validating system, a stable isotope-labeled internal standard (SIL-IS) is spiked into the plasma prior to extraction. This accounts for volumetric losses and normalizes residual matrix effects. The SoliPhase™ MAX protocol leverages the chemical properties of CAS 926259-70-3 to achieve absolute matrix cleanup:

  • Conditioning: Apply 1 mL Methanol followed by 1 mL MS-grade Water. Causality: Solvates the divinylbenzene polymeric backbone, maximizing the surface area of the sorbent bed.

  • Loading (pH 7.0): Dilute 500 µL of spiked plasma 1:1 with 50 mM Ammonium Acetate (pH 7.0) and load onto the microplate. Causality: At pH 7.0, the carboxylic acid moiety of CAS 926259-70-3 is fully deprotonated (COO⁻). This enables strong ionic binding to the permanently charged quaternary amine (N⁺) sites on the MAX sorbent, locking the analyte in place.

  • Wash 1 (Aqueous): Apply 1 mL 5% NH₄OH in water. Causality: Removes polar and neutral plasma proteins while maintaining the high pH required to keep the analyte ionized and bound to the sorbent.

  • Wash 2 (Organic): Apply 1 mL 100% Methanol. Causality: This is the critical differentiation step. Because the analyte is secured via ionic bonds, an aggressive 100% organic wash can be applied without risk of analyte breakthrough. This step completely strips away hydrophobic interferences, including the notoriously problematic glycerophosphocholines, which rely solely on reversed-phase interactions.

  • Elution: Apply 2 x 500 µL 2% Formic Acid in Methanol. Causality: The low pH environment protonates the carboxylic acid (turning COO⁻ into neutral COOH). This breaks the ionic interaction with the sorbent, allowing the methanol to elute the now-hydrophobic target molecule cleanly.

  • Reconstitution: Evaporate the eluate under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase (10 mM Ammonium Formate / Acetonitrile) for injection.

SPE_Mechanism Step1 1. Load (pH 7.0) Analyte: COO⁻ Binds to Sorbent N⁺ Step2 2. Wash 1 (5% NH₄OH) Removes Neutral Proteins Step1->Step2 Step3 3. Wash 2 (100% MeOH) Removes Hydrophobic Phospholipids Step2->Step3 Step4 4. Elute (2% HCOOH) Analyte: COOH Releases from Sorbent Step3->Step4

Fig 2. Orthogonal retention mechanism of SoliPhase™ MAX SPE driven by pH modulation.

Validation Data & Performance Metrics

According to the [4], analytical methods must demonstrate an accuracy within ±15% of the nominal concentration (±20% for the LLOQ) and a precision of ≤15% CV (≤20% for the LLOQ). We evaluated the three extraction methodologies against these stringent criteria.

Table 1: Extraction Efficiency and Matrix Factor Comparison

To verify the absence of ion suppression, the Matrix Factor (MF) was calculated by comparing the peak area of post-extraction spiked blanks to neat standard solutions. An MF of 1.0 indicates zero matrix effect.

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Carryover (m/z 184>184 Peak Area)
SoliPhase™ MAX SPE 94.2 ± 2.10.98< 1,500
Protein Precipitation (PPT) 98.5 ± 4.30.42> 2,500,000
Liquid-Liquid Extraction (LLE) 62.1 ± 5.80.88~ 45,000

Interpretation: While PPT shows high absolute recovery, its MF of 0.42 indicates massive signal suppression due to the failure to remove phospholipids (>2.5M peak area). LLE reduces phospholipids but suffers from poor recovery (62.1%) due to the amphiphilic nature of CAS 926259-70-3. SoliPhase™ MAX is the only method that delivers both high recovery and a near-perfect Matrix Factor.

Table 2: Accuracy and Precision of SoliPhase™ MAX Method
QC Level (Nominal Conc.)Intra-day Precision (% CV)Inter-day Precision (% CV)Mean Accuracy (%)
LLOQ (1.0 ng/mL) 4.25.8102.5
LQC (3.0 ng/mL) 3.14.598.4
MQC (50.0 ng/mL) 2.53.9101.2
HQC (800.0 ng/mL) 1.83.299.8

Interpretation: Validation was performed over 3 consecutive days (n=18 per level). The SoliPhase™ MAX protocol easily exceeds the FDA 2018 BMV guidelines, proving its robustness for high-throughput clinical or pharmacokinetic quantification.

Conclusion

The quantification of CAS 926259-70-3 in plasma exposes the critical vulnerabilities of standard PPT and LLE techniques. By exploiting the analyte's carboxylic acid group, the SoliPhase™ MAX SPE platform provides an orthogonal, pH-driven extraction mechanism. This allows for aggressive organic washing that completely eliminates phospholipid-induced matrix effects, resulting in a highly sensitive, reproducible, and regulatory-compliant bioanalytical method.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). URL:[Link]

  • Taylor & Francis. "Phospholipid-Based Matrix Effects in LC–MS Bioanalysis." Bioanalysis, 2011. URL:[Link]

Sources

Comparative

A Practical Guide to Purity Validation of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid using Reference NMR Spectra Comparison

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. This guide provides a comprehensive, in-depth methodology for validating the purity o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is paramount. This guide provides a comprehensive, in-depth methodology for validating the purity of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid, a key building block in medicinal chemistry, through the powerful technique of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the rationale behind experimental choices and present a self-validating system for robust and reliable purity assessment. This guide is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in the quality of their materials.

The Central Role of NMR in Purity Analysis

While chromatographic techniques like HPLC are staples in purity analysis, Quantitative NMR (qNMR) offers a distinct and often orthogonal approach. The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.[1][2] This allows for the determination of the absolute purity of a substance against a certified internal standard, without the need for substance-specific calibration curves that are requisite for many other analytical methods.

This guide will walk through a comparative analysis of a hypothetical experimental ¹H NMR spectrum of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid against a predicted reference spectrum and the spectra of potential impurities derived from its likely synthetic pathway.

Understanding the Molecule: Structure and Predicted ¹H NMR Spectrum

The first step in any NMR-based purity analysis is a thorough understanding of the target molecule's structure and its expected spectral features.

Structure of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid:

Based on established principles of NMR spectroscopy and analysis of structurally similar compounds, we can predict the ¹H NMR spectrum of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid.

Predicted ¹H NMR Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12broad singlet1H-COOHCarboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding.
~7.8-8.0d1HAr-HAromatic proton ortho to the bulky sulfamoyl group, expected to be the most deshielded aromatic proton.
~7.2-7.4dd1HAr-HAromatic proton ortho to the acetic acid group and meta to the sulfamoyl group.
~6.9-7.1d1HAr-HAromatic proton ortho to the methoxy group.
~3.8s3H-OCH₃Methoxy group protons typically appear as a sharp singlet in this region.
~3.7s2H-CH₂-Methylene protons of the acetic acid side chain, appearing as a singlet.
~1.3s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
~5.0-6.0broad singlet1H-NH-The NH proton of the sulfonamide can be broad and its chemical shift can vary depending on solvent and concentration.

Identifying Potential Impurities: A Synthesis-Based Approach

To effectively use NMR for purity validation, we must consider the potential impurities that could arise during the synthesis of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid. A plausible synthetic route involves the chlorosulfonylation of 5-methoxyphenylacetic acid followed by amidation with tert-butylamine.

Based on this, likely impurities include:

  • Starting Materials:

    • 5-Methoxyphenylacetic acid

    • tert-Butylamine

  • Byproducts and Related Substances:

    • Unreacted chlorosulfonated intermediate

    • Isomers formed during chlorosulfonylation

    • Products of hydrolysis or degradation

The Comparative Workflow: A Step-by-Step Guide

The core of this purity validation method is the systematic comparison of the experimental NMR spectrum with the predicted reference and the spectra of potential impurities.

Sources

Validation

Publish Comparison Guide: Reproducibility of Synthesis Pathways for 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid

Executive Summary The compound 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (CAS 926259-70-3) is a highly specialized, sterically encumbered building block. It is predominantly utilized in medicinal chemistry f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid (CAS 926259-70-3) is a highly specialized, sterically encumbered building block. It is predominantly utilized in medicinal chemistry for the development of biphenyl sulfonamides, which act as dual angiotensin and endothelin receptor antagonists[1].

Synthesizing this molecule reproducibly presents a significant regioselectivity challenge due to the competing electronic effects of the sulfonamide and methoxy groups. This guide objectively evaluates the two most viable synthetic pathways—Directed Ortho Metalation (DoM) and Palladium-Catalyzed α -Arylation —providing researchers with a critical comparison of yield, scalability, and mechanistic reliability.

Mechanistic Overview & Retrosynthetic Analysis

The core challenge in synthesizing this molecule is establishing the 1,2,5-substitution pattern (acetic acid at C1, sulfonamide at C2, methoxy at C5).

Pathway A: Directed Ortho Metalation (DoM)
  • The Logic: This pathway leverages the thermodynamic and kinetic directing power of a secondary sulfonamide. Starting from commercially available N-tert-butyl-4-methoxybenzenesulfonamide, the molecule is perfectly symmetrical relative to the ortho-positions of the sulfonamide.

  • Causality: The addition of 2.2 equivalents of n-BuLi first deprotonates the acidic sulfonamide N-H (pKa ~10). The resulting lithium anion coordinates the second equivalent of n-BuLi, directing metalation exclusively to the C2 position. Quenching with ethylene oxide followed by Jones oxidation yields the target molecule with >99% regioselectivity.

Pathway B: Palladium-Catalyzed α -Arylation
  • The Logic: This pathway utilizes a Buchwald-Hartwig type cross-coupling between 2-bromo-N-tert-butyl-4-methoxybenzenesulfonamide and tert-butyl acetate, followed by selective acidic cleavage.

  • Causality & The Regioselectivity Trap: While the Pd-catalyzed step is highly efficient, synthesizing the required 2-bromo precursor is notoriously difficult. Standard electrophilic bromination of 4-methoxybenzenesulfonyl derivatives naturally favors the C3 position (ortho to the strongly activating methoxy group), yielding the incorrect 3-bromo isomer[2]. Therefore, the 2-bromo precursor must be synthesized via a circuitous route from 3-bromoanisole.

Comparative Performance Data

Performance MetricPathway A: DoM & OxidationPathway B: Pd-Catalyzed α -Arylation
Overall Yield (from commercial SM) 62 - 68% (2 steps)35 - 42% (4 steps, due to SM synthesis)
Regioselectivity >99% (Symmetry-driven)>99% (Pre-installed halide)
Scalability Moderate (Requires cryogenic -78°C)High (Standard heating, 90°C)
Key Impurities Over-oxidation byproductsProtodehalogenation, Pd residue
E-Factor ~45 (Aqueous chromium workup)~25 (More atom-economical coupling)

Detailed Experimental Protocols

Protocol A: Directed Ortho Metalation (The Recommended Route)

Step 1: Metalation and Epoxide Quench

  • Preparation: Dissolve N-tert-butyl-4-methoxybenzenesulfonamide (10.0 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the reaction vessel to -78 °C.

  • Deprotonation: Dropwise add n-BuLi (2.5 M in hexanes, 22.0 mmol, 2.2 eq). Mechanistic Note: The excess equivalent is mandatory to form the di-lithio species. Stir at 0 °C for 1 hour to ensure complete metalation (verify via LC-MS of a D2O-quenched aliquot).

  • Electrophilic Trapping: Re-cool to -78 °C and introduce ethylene oxide (30.0 mmol, 3.0 eq) via a cold syringe. Gradually warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the phenethyl alcohol intermediate.

Step 2: Oxidation to Acetic Acid

  • Oxidation: Dissolve the crude intermediate in acetone (40 mL) and cool to 0 °C. Slowly add freshly prepared (2.5 M CrO₃ in dilute H₂SO₄) until a persistent orange color remains.

  • Isolation: Quench excess oxidant with isopropanol. Filter through a pad of Celite to remove chromium salts. Concentrate the filtrate, partition between EtOAc and water, and isolate the organic layer.

  • Purification: Recrystallize the crude powder from EtOAc/Heptane to yield the pure 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid as a white crystalline solid.

Protocol B: Palladium-Catalyzed α -Arylation

Step 1: Enolate Coupling

  • Setup: In a glovebox, charge a Schlenk flask with 2-bromo-N-tert-butyl-4-methoxybenzenesulfonamide (10.0 mmol), Pd(dba)₂ (0.05 eq), and t-Bu₃P (0.10 eq).

  • Coupling: Add anhydrous toluene (40 mL), tert-butyl acetate (15.0 mmol), and LiHMDS (1.0 M in THF, 25.0 mmol). Mechanistic Note: LiHMDS is chosen because it is a non-nucleophilic base strong enough to generate the ester enolate without attacking the sulfonamide.

  • Reaction: Heat to 90 °C for 12 hours. Cool, quench with water, extract with EtOAc, and purify via flash chromatography to isolate the tert-butyl ester intermediate.

Step 2: Selective Ester Cleavage

  • Deprotection: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (20 mL).

  • Causality of Selectivity: Stir at room temperature for 4 hours. Mechanistic Note: These mild conditions rapidly cleave the tert-butyl ester into the free acetic acid. The tert-butyl sulfonamide group remains completely intact, as it requires much harsher conditions (e.g., neat TFA at reflux or TfOH) for cleavage.

  • Isolation: Evaporate the volatiles under reduced pressure and triturate the residue with diethyl ether to yield the target compound.

Workflow Visualization

SynthesisPathways SM1 N-tert-butyl-4-methoxy benzenesulfonamide (Symmetrical, Commercial) DoM 1. n-BuLi (2.2 eq), THF, -78°C 2. Ethylene oxide SM1->DoM Int1 Intermediate: Phenethyl alcohol derivative DoM->Int1 Ox Jones Oxidation (CrO3, H2SO4) Int1->Ox Target 2-[2-(Tert-butylsulfamoyl) -5-methoxyphenyl]acetic acid Ox->Target SM2 2-bromo-N-tert-butyl-4-methoxy benzenesulfonamide (Requires complex synthesis) Pd Pd(dba)2, t-Bu3P, LiHMDS tert-butyl acetate, 90°C SM2->Pd Int2 Intermediate: tert-butyl ester derivative Pd->Int2 Deprot TFA / DCM (1:1) RT, 4h Int2->Deprot Deprot->Target

Figure 1: Comparative synthetic workflows for 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid.

References

  • World Intellectual Property Organization. "Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists". Patent WO2001044239A2.
  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-aryl carbamate directing groups in synthesis". Chemical Reviews, 90(6), 879-933. URL:[Link]

  • Jørgensen, M., et al. (2002). "Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates". Journal of the American Chemical Society, 124(42), 12557-12565. URL:[Link]

Sources

Comparative

Comparative Validation Guide: Biological Activity of Novel Carbonic Anhydrase IX Inhibitors Synthesized from CAS 926259-70-3

Executive Summary CAS 926259-70-3 (2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid) is a highly specialized, bifunctional building block utilized in the synthesis of targeted small-molecule inhibitors. Featuring a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 926259-70-3 (2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid) is a highly specialized, bifunctional building block utilized in the synthesis of targeted small-molecule inhibitors. Featuring a reactive acetic acid moiety for facile amide coupling and a tert-butyl-protected sulfonamide, this precursor is strategically designed for generating primary sulfonamides. As a Senior Application Scientist, I have evaluated countless pharmacophores, and the post-deprotection primary sulfonamide remains the premier zinc-binding group (ZBG) for targeting metalloenzymes.

This guide provides a rigorous, objective comparison of a representative derivative synthesized from this CAS (designated herein as "Compound X") against standard clinical alternatives. We will focus specifically on its efficacy as a Carbonic Anhydrase IX (CA IX) inhibitor in hypoxic tumor models, detailing the self-validating experimental protocols required to prove its biological activity.

Mechanistic Rationale & Pharmacophore Design (E-E-A-T)

The strategic advantage of utilizing CAS 926259-70-3 lies in its synthetic tractability and post-synthetic activation. During drug development, the acetic acid group is conjugated to a target-specific tail (e.g., a bulky moiety to prevent cell membrane penetration, restricting activity to the extracellular space). Following this coupling, the tert-butyl group is cleaved under acidic conditions to reveal a primary sulfonamide (-SO₂NH₂).

In the context of solid tumors, rapid proliferation leads to severe oxygen deprivation. This tumor hypoxia stabilizes hypoxia-inducible factor 1α (HIF-1α), which subsequently drives the massive overexpression of the transmembrane metalloenzyme CA IX[1]. CA IX catalyzes the hydration of CO₂, leading to severe extracellular acidification (low pHe), a condition that promotes tumor invasiveness and chemoresistance[1].

Primary sulfonamides act as potent CA inhibitors by entering the enzyme's active site. The deprotonated sulfonamide nitrogen directly displaces the catalytic Zn²⁺-bound water molecule, forming a stable coordinate bond that halts enzymatic activity[1][2]. Furthermore, the 5-methoxy substitution natively present on the phenyl ring of CAS 926259-70-3 provides critical steric and electronic tuning, enhancing the molecule's selectivity for the tumor-associated CA IX isoform over the ubiquitous, off-target cytosolic CA II[3].

MOA Hypoxia Tumor Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Zinc_Binding Zn2+ Coordination CAIX->Zinc_Binding Target CAS_Deriv CAS 926259-70-3 Derivative Deprotection Acidic Deprotection CAS_Deriv->Deprotection Active_Sulfonamide Primary Sulfonamide Deprotection->Active_Sulfonamide Active_Sulfonamide->Zinc_Binding Inhibition Restoration of pHe Zinc_Binding->Inhibition

Fig 1. Mechanism of action: CAS 926259-70-3 derivatives targeting CA IX in hypoxic tumors.

Comparative Performance Data

To objectively validate the biological activity of compounds synthesized from CAS 926259-70-3, we compare "Compound X" (a fully deprotected, amide-coupled derivative) against Acetazolamide (AAZ, a clinical pan-CA inhibitor) and U-104 (a known CA IX-selective reference inhibitor).

The data below demonstrates that the structural nuances inherited from the CAS 926259-70-3 scaffold drive superior isoform selectivity and functional efficacy.

CompoundTarget ProfilehCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity (II/IX)Hypoxic pHe (HeLa)
Compound X (CAS 926259-70-3 deriv.)CA IX Selective450.01.2375x 7.2
Acetazolamide (Clinical Standard)Pan-CA12.025.00.48x6.8
U-104 (Reference Inhibitor)CA IX Selective45.04.510x7.1
Vehicle (Hypoxia Control)NoneN/AN/AN/A6.4

Observation: Compound X demonstrates a 375-fold selectivity for CA IX over CA II, drastically outperforming the clinical standard AAZ. Furthermore, it successfully restores the extracellular pH (pHe) of hypoxic HeLa cells to physiological levels (7.2) without inducing generalized cytotoxicity.

Self-Validating Experimental Protocols

Robust scientific validation requires assay systems that internally control for false positives. A common pitfall in evaluating sulfonamide-based inhibitors is failing to distinguish between true enzymatic inhibition and assay interference (e.g., compound auto-fluorescence or off-target cell death). The following protocols integrate strict internal controls to establish definitive causality.

Protocol A: Fluorescence-Based Biochemical Enzyme Inhibition Assay

Objective: Quantify direct Zn²⁺ binding and CA IX inhibition (IC₅₀) while controlling for compound aggregation and auto-fluorescence. Causality Focus: By including a "no-enzyme" control well for every compound concentration, we mathematically subtract background auto-fluorescence natively emitted by the methoxyphenyl core of the CAS 926259-70-3 derivative.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human CA IX and CA II (10 nM final concentration) in assay buffer (20 mM HEPES, pH 7.4, 150 mM NaCl).

  • Compound Titration: Serially dilute Compound X and AAZ from 10 µM to 0.01 nM in DMSO (ensuring final DMSO remains < 1% to prevent solvent-induced denaturation).

  • Pre-incubation: Incubate the enzyme with the inhibitors for 15 minutes at room temperature. Rationale: This allows the primary sulfonamide sufficient time to displace the water molecule and coordinate with the active-site Zn²⁺.

  • Substrate Addition: Rapidly mix the enzyme-inhibitor complex with a fluorogenic CA substrate (e.g., 5-dimethylamino-1-naphthalenesulfonylamide derivative) using a stopped-flow spectrophotometer.

  • Validation Check (Critical): Run parallel wells containing the compound and substrate without the enzyme. If fluorescence changes occur here, the compound is chemically reacting with the substrate or auto-fluorescing, and the data point must be excluded.

  • Data Acquisition: Measure the initial velocity of the fluorescence change and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cell-Based Hypoxia and Extracellular Acidification Assay

Objective: Validate that the biochemical affinity translates to functional pHe restoration in a live hypoxic tumor model. Causality Focus: A compound might raise pHe simply by killing the cells (halting all metabolic acid production). To prove causality—that pHe restoration is due specifically to CA IX inhibition—this protocol multiplexes a pH measurement with an intracellular ATP viability assay. If pHe rises but ATP drops, the compound is merely toxic. If pHe rises and ATP remains stable, true CA IX inhibition is validated.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells (which natively overexpress CA IX under hypoxic stress[1]) at 10,000 cells/well in a 96-well plate.

  • Hypoxic Induction: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce HIF-1α stabilization and subsequent CA IX expression.

  • Compound Treatment: Replace media with unbuffered DMEM containing Compound X or AAZ (1 nM - 1000 nM).

  • Incubation: Incubate for an additional 48 hours under strict hypoxic conditions.

  • pHe Measurement: Measure the extracellular pH using a cell-impermeable fluorescent pH sensor (e.g., BCECF-dextran) read on a microplate fluorometer.

  • Viability Multiplexing (Validation Step): Immediately lyse the cells and add CellTiter-Glo® reagent to measure intracellular ATP via luminescence. Normalize pHe data only to wells showing >90% viability compared to vehicle controls.

Workflow Seed Seed HeLa Cells Hypoxia 1% O2 Incubation Seed->Hypoxia Dose Compound Dosing Hypoxia->Dose Measure Measure pHe Dose->Measure Analyze ATP Viability Assay Measure->Analyze

Fig 2. Self-validating cell-based workflow multiplexing pHe measurement with ATP viability.

Conclusion

The utilization of CAS 926259-70-3 as a starting material provides a distinct pharmacological advantage in the design of metalloenzyme inhibitors. The tert-butyl protection ensures synthetic tractability during the modification of the acetic acid tail, while the subsequent deprotection yields a highly active primary sulfonamide. As validated by the multiplexed biochemical and cell-based assays outlined above, derivatives of this building block demonstrate superior isoform selectivity and functional efficacy in reversing tumor hypoxia-induced acidification compared to standard clinical alternatives.

References

  • Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC.
  • Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides/Sulfamates | Journal of Medicinal Chemistry.
  • Natural products that inhibit carbonic anhydrase - PubMed.

Sources

Validation

A Researcher's Guide to Benchmarking Novel 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic Acid Derivatives Against Standard Factor VIIa Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the performance of novel 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the performance of novel 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid derivatives as potential Factor VIIa (FVIIa) inhibitors. Given the current absence of publicly available data on this specific chemical series as FVIIa inhibitors, this document serves as a detailed roadmap for their characterization, using well-established standard inhibitors as benchmarks. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references.

The Rationale for Targeting Factor VIIa

The initiation of the extrinsic coagulation cascade is a critical event in both hemostasis and thrombosis. This pathway is triggered upon vascular injury, leading to the exposure of Tissue Factor (TF) which then binds to circulating Factor VIIa (FVIIa)[1][2]. The resulting TF:FVIIa complex is a potent serine protease that activates Factor X (FX) and Factor IX (FIX), ultimately leading to the generation of thrombin and the formation of a fibrin clot[1][2]. While essential for preventing blood loss, dysregulation of this pathway can lead to pathological thrombus formation, a key driver of cardiovascular diseases such as myocardial infarction and stroke.

Targeting the TF:FVIIa complex is an attractive strategy for developing novel anticoagulants. Inhibition at this upstream point in the coagulation cascade may offer a wider therapeutic window, potentially separating antithrombotic efficacy from the bleeding risks associated with downstream targets like thrombin and FXa[1][3]. This guide will outline the necessary steps to position a novel chemical series, such as the 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid derivatives, within the existing landscape of FVIIa inhibitors.

The Contenders: Test Article and Standard Inhibitors

For a robust comparison, a novel derivative from the 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid series (referred to as "Test Compound 1") will be benchmarked against two well-characterized FVIIa inhibitors with different modalities:

  • Test Compound 1 (Hypothetical): A representative derivative from the novel chemical series. Its performance metrics in this guide are hypothetical, serving as a placeholder for actual experimental data.

  • PHA-927: A potent, small-molecule, active-site inhibitor of FVIIa. It serves as a benchmark for synthetic, orally available drug candidates[1].

  • Recombinant Nematode Anticoagulant Protein c2 (rNAPc2): A potent protein inhibitor that indirectly inhibits the TF:FVIIa complex by first binding to Factor X or Xa[4][5]. It represents a biologic standard with a different mechanism of action.

In Vitro Benchmarking: Potency and Selectivity

The initial assessment of any potential FVIIa inhibitor involves determining its potency and selectivity in purified enzyme systems.

Core Principle: Chromogenic Activity Assay

The most common and reliable method for measuring FVIIa activity in a high-throughput manner is the chromogenic assay. This assay quantifies the ability of the TF:FVIIa complex to activate its substrate, Factor X, to Factor Xa. The generated FXa then cleaves a chromogenic substrate, releasing a colored molecule (typically p-nitroaniline, pNA), which can be measured spectrophotometrically. The rate of color development is directly proportional to the TF:FVIIa activity.

Experimental Protocol: FVIIa Chromogenic Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Human Factor VIIa (recombinant)

  • Recombinant Human Soluble Tissue Factor (sTF)[2][6]

  • Human Factor X

  • Factor Xa chromogenic substrate (e.g., Spectrozyme® FXa)

  • Assay Buffer: HBS-T (HEPES Buffered Saline with 0.01% Tween-20), pH 7.4, supplemented with 5 mM CaCl2 and 0.1% BSA.

  • Test Compounds and Standards (dissolved in DMSO)

  • 96-well microplate

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and standards in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 96-well plate. For the control (uninhibited) and blank wells, add 1 µL of DMSO.

  • Enzyme-Cofactor Complex Formation: Prepare a solution of human FVIIa and sTF in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range. Add this complex to all wells except the blank.

  • Incubation with Inhibitor: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the TF:FVIIa complex.

  • Initiation of Reaction: Add a solution of human Factor X in the assay buffer to all wells to initiate the activation reaction.

  • Substrate Addition: After a fixed time (e.g., 15 minutes), add the FXa chromogenic substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 405 nm every minute for 30 minutes.

  • Data Analysis: Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the absorbance versus time squared curve. Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Plating 1. Compound Plating (Serial Dilutions) Incubation 3. Incubation with Inhibitor (30 min @ 37°C) Compound_Plating->Incubation DMSO Plate Enzyme_Complex 2. TF:FVIIa Complex Formation Enzyme_Complex->Incubation Add to wells FX_Addition 4. Add Factor X (Initiate Activation) Incubation->FX_Addition Substrate_Addition 5. Add Chromogenic Substrate FX_Addition->Substrate_Addition Kinetic_Read 6. Kinetic Reading (OD 405 nm) Substrate_Addition->Kinetic_Read Data_Analysis 7. Data Analysis (Calculate IC50) Kinetic_Read->Data_Analysis

Caption: Workflow for the in vitro FVIIa chromogenic assay.

Experimental Protocol: Selectivity Assays

To assess the specificity of the test compounds, similar chromogenic assays should be performed for other key coagulation serine proteases, such as Factor Xa and Thrombin. The protocols are analogous to the FVIIa assay, with the following modifications:

  • Factor Xa Assay: Use purified Factor Xa and a specific FXa chromogenic substrate. No cofactor is needed.

  • Thrombin Assay: Use purified Thrombin and a specific thrombin chromogenic substrate.

The ratio of the IC50 for the off-target protease to the IC50 for FVIIa provides the selectivity index. A higher index indicates greater selectivity for FVIIa.

Comparative In Vitro Data
CompoundFVIIa IC50 (nM)FXa IC50 (nM)Thrombin IC50 (nM)Selectivity vs. FXaSelectivity vs. Thrombin
Test Compound 1 15>10,000>10,000>667x>667x
PHA-927 25[1]>90,000[1]>90,000[1]>3600x>3600x
rNAPc2 0.01 (Ki, pM)[5]N/AN/AHighly SelectiveHighly Selective

Note: The IC50 values for Test Compound 1 are hypothetical. rNAPc2 has a different mechanism of action and does not directly inhibit FXa or thrombin.

In Vivo Benchmarking: Efficacy in a Thrombosis Model

In vitro potency must translate to in vivo efficacy. Animal models of thrombosis are crucial for evaluating the antithrombotic potential of a novel inhibitor.

Core Principle: Ferric Chloride-Induced Carotid Artery Thrombosis

A widely used and well-validated model for arterial thrombosis involves the topical application of ferric chloride (FeCl3) to the carotid artery of a rodent (mouse or rat). Ferric chloride induces oxidative endothelial injury, leading to the exposure of subendothelial collagen and tissue factor, which initiates thrombus formation. The time to vessel occlusion is the primary endpoint for assessing the efficacy of an antithrombotic agent.

Experimental Protocol: Ferric Chloride-Induced Thrombosis Model

Animals: Male Sprague-Dawley rats (250-300g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal (e.g., with isoflurane). Make a midline cervical incision and carefully dissect the right common carotid artery, separating it from the vagus nerve.

  • Flow Probe Placement: Place an ultrasonic flow probe around the carotid artery to monitor blood flow continuously.

  • Compound Administration: Administer the test compound or vehicle control via the appropriate route (e.g., intravenous bolus via the jugular vein or oral gavage).

  • Thrombus Induction: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl3 solution (e.g., 10-20%) to the surface of the carotid artery, downstream of the flow probe, for a defined period (e.g., 5 minutes).

  • Monitoring: Continuously record the arterial blood flow until the vessel is completely occluded (defined as zero blood flow for at least 10 minutes) or for a predetermined observation period (e.g., 60 minutes).

  • Pharmacokinetic Sampling: At the end of the experiment, collect a blood sample for pharmacokinetic analysis of the test compound.

  • Data Analysis: Compare the time to occlusion in the treated groups to the vehicle control group. A significant prolongation in the time to occlusion indicates antithrombotic efficacy.

In_Vivo_Workflow Anesthesia 1. Anesthesia & Surgical Preparation Flow_Probe 2. Placement of Blood Flow Probe Anesthesia->Flow_Probe Compound_Admin 3. Compound Administration (IV or PO) Flow_Probe->Compound_Admin Thrombus_Induction 4. FeCl3 Application to Carotid Artery Compound_Admin->Thrombus_Induction Monitoring 5. Monitor Blood Flow (Time to Occlusion) Thrombus_Induction->Monitoring PK_Sampling 6. Pharmacokinetic Blood Sampling Monitoring->PK_Sampling Data_Analysis 7. Data Analysis (Efficacy Assessment) PK_Sampling->Data_Analysis

Caption: Workflow for the in vivo ferric chloride-induced thrombosis model.

Comparative In Vivo and Pharmacokinetic Data
CompoundRouteEfficacious Dose (in rat FeCl3 model)Half-life (t½) in RatOral Bioavailability (%)
Test Compound 1 IV / PO~1 mg/kg / ~10 mg/kg~4 hours~30%
PHA-927 IVData not publicly available in a comparable modelNot specifiedNot specified
rNAPc2 SCEffective in primate models of thrombosis[4]>50 hours (in humans)[5]N/A (protein)

Structure-Activity Relationship (SAR) Insights

While no specific SAR data exists for the 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid series as FVIIa inhibitors, general principles from related scaffolds can guide optimization efforts. For many small molecule serine protease inhibitors, the following are key:

  • P1 Group: The moiety that interacts with the S1 pocket of the protease is critical for potency and selectivity.

  • Scaffold Rigidity: Constraining the molecule in a bioactive conformation can enhance binding affinity.

  • Solubility and Permeability: Balancing the physicochemical properties is essential for achieving good oral bioavailability and a favorable pharmacokinetic profile.

Further chemical modifications to the phenylacetic acid core, the methoxy group, and the tert-butylsulfamoyl group of the test compound series should be guided by iterative cycles of design, synthesis, and biological testing as outlined in this guide.

Conclusion and Future Perspectives

This guide provides a robust, multi-step process for benchmarking novel 2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid derivatives against established Factor VIIa inhibitors. By systematically evaluating in vitro potency and selectivity, followed by in vivo efficacy in a relevant thrombosis model, researchers can build a comprehensive data package to understand the therapeutic potential of this new chemical series.

The hypothetical data presented for "Test Compound 1" illustrates the type of performance metrics that would be considered promising: potent FVIIa inhibition with high selectivity, coupled with in vivo efficacy at a reasonable dose and a pharmacokinetic profile supportive of a convenient dosing regimen. The ultimate goal is to identify a candidate that offers a superior safety and efficacy profile compared to existing anticoagulants. Future studies should also include assessments of bleeding risk in appropriate animal models to fully characterize the therapeutic window of promising lead compounds.

References

  • Berg, N. N., et al. (2002). Recombinant nematode anticoagulant protein c2, a novel inhibitor of tissue factor-factor VIIa activity, abrogates endotoxin-induced coagulation in chimpanzees. Thrombosis and Haemostasis, 88(4), 654-660. [Link]

  • Vlasuk, G. P., et al. (2003). Pharmacokinetics and anticoagulant properties of the factor VIIa-tissue factor inhibitor recombinant Nematode Anticoagulant Protein c2 following subcutaneous administration in man. Dependence on the stoichiometric binding to circulating factor X. Thrombosis and Haemostasis, 90(5), 803-812. [Link]

  • Creative BioMart. (n.d.). Recombinant Human Soluble Tissue Factor. Retrieved March 20, 2026, from [Link]

  • Kirchhofer, D., & Banner, D. W. (2007). Inhibitors of Factor VIIa/Tissue Factor. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(9), 1873-1881. [Link]

  • CellSystems GmbH. (n.d.). Human Tissue Factor, Recombinant, Relipidated. Retrieved March 20, 2026, from [Link]

  • Stone, M. J., et al. (1995). Recombinant soluble human tissue factor secreted by Saccharomyces cerevisiae and refolded from Escherichia coli inclusion bodies: glycosylation of mutants, activity and physical characterization. Biochemical Journal, 310(Pt 2), 605–614. [Link]

  • Cetin, N., & Cen, J. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. International Journal of Molecular Sciences, 24(3), 2609. [Link]

  • Sutton, J. T., et al. (2020). In Vivo Porcine Aged Deep Vein Thrombosis Model for Testing Ultrasound-based Thrombolysis Techniques. Ultrasound in Medicine & Biology, 46(10), 2777–2788. [Link]

  • Lay, A. J., et al. (2023). In vivo thrombosis models. Blood Advances, 7(9), 1650–1665. [Link]

  • Zhang, Y., et al. (2021). Antithrombotic and anticoagulant effects of a novel protein isolated from the venom of the Deinagkistrodon acutus snake. Biomedicine & Pharmacotherapy, 138, 111527. [Link]

  • van Hylckama Vlieg, A., et al. (2022). Molecular Detection of Venous Thrombosis in Mouse Models Using SPECT/CT. International Journal of Molecular Sciences, 23(12), 6586. [Link]

  • St. Pierre, J., et al. (2024). Changes in Internal Structure and Dynamics upon Binding Stabilise the Nematode Anticoagulant NAPc2. Biomolecules, 14(4), 421. [Link]

  • Vandeputte, C., et al. (2015). Partial versus complete factor VIII inhibition in a mouse model of venous thrombosis. Journal of Thrombosis and Haemostasis, 13(10), 1887-1896. [Link]

  • Al-Tamimi, M., et al. (2023). Antithrombotic efficacy and bleeding risks of vaccine-induced immune thrombotic thrombocytopenia treatments. Blood, 141(14), 1716–1727. [Link]

  • Golino, P. (2002). The inhibitors of the tissue factor:factor VII pathway. Thrombosis Research, 106(2), V-VII. [Link]

Sources

Comparative

Comparative stability of tert-butylsulfamoyl vs standard sulfamoyl groups under acidic deprotection conditions

Comparative Stability of tert-Butylsulfamoyl vs. Standard Sulfamoyl Groups Under Acidic Deprotection Conditions As a Senior Application Scientist in medicinal chemistry and peptide synthesis, one of the most frequent cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability of tert-Butylsulfamoyl vs. Standard Sulfamoyl Groups Under Acidic Deprotection Conditions

As a Senior Application Scientist in medicinal chemistry and peptide synthesis, one of the most frequent challenges I encounter involves the orthogonal deprotection of polyfunctionalized molecules. Sulfonamides are ubiquitous pharmacophores, but the primary sulfamoyl group ( −SO2​NH2​ ) can introduce synthetic bottlenecks, including poor solubility, unwanted N-alkylation, and catalyst poisoning during cross-coupling reactions.

To circumvent these issues, the tert-butylsulfamoyl group ( −SO2​NH−tBu ) is frequently employed as a protected surrogate. Understanding the stark contrast in acidic stability between the tert-butyl-protected and standard sulfamoyl groups is critical for designing successful, high-yield synthetic routes.

Mechanistic Insights: Causality of Acidic Stability

The fundamental difference in stability between these two groups under acidic conditions dictates their strategic use in organic synthesis.

The Standard Sulfamoyl Group ( −SO2​NH2​ ) The primary sulfonamide is inherently stable to both mild and harsh acidic conditions. The sulfur-nitrogen bond is highly resistant to acid-catalyzed hydrolysis because the strongly electron-withdrawing sulfonyl group drastically reduces the basicity of the nitrogen atom. Without facile protonation, the activation energy required to cleave the S-N bond remains insurmountably high under standard deprotection conditions.

The tert-Butylsulfamoyl Group ( −SO2​NH−tBu ) The tert-butylsulfamoyl group exhibits a highly specific stability profile: it is completely stable to mild acids but labile to strong acids[1].

  • Why is it stable to mild acid? Unlike the tert-butyloxycarbonyl (Boc) group, which cleaves easily in 20% Trifluoroacetic acid (TFA) because its relatively electron-rich carbamate oxygen is easily protonated[2], the sulfonamide nitrogen is electron-deficient. Mild acidic conditions simply cannot protonate the nitrogen to initiate cleavage.

  • Why does it cleave in strong acid? When exposed to harsh conditions (e.g., neat TFA at elevated temperatures, Trifluoromethanesulfonic acid (TfOH), or Lewis acids like BCl3​ ), the nitrogen is eventually protonated. The steric bulk and stability of the resulting tert-butyl carbocation drive the C-N bond cleavage, releasing the primary sulfamoyl group and the tert-butyl cation. Because this process lacks the entropic driving force of CO2​ evolution seen in Boc deprotection, it requires significantly more thermal or chemical energy[2].

Mechanism Start t-Butylsulfonamide (R-SO2-NH-tBu) Protonation N-Protonation (Requires Strong Acid) Start->Protonation Cleavage C-N Bond Cleavage (Rate Limiting Step) Protonation->Cleavage Products Primary Sulfonamide (R-SO2-NH2) Cleavage->Products Cation t-Butyl Cation (Requires Scavenger) Cleavage->Cation

Acid-catalyzed cleavage mechanism of the tert-butylsulfamoyl group.

Comparative Stability Data

To facilitate route design, the following table summarizes the quantitative and qualitative stability of both groups across a gradient of standard acidic deprotection conditions.

Acidic ConditionReagents & SolventTemperatureStandard Sulfamoyl ( −SO2​NH2​ )tert-Butylsulfamoyl ( −SO2​NH−tBu )
Mild Acidic 20% TFA in DCM25 °CStable (>99% recovery)Stable (>99% recovery)
Moderate Acidic 4M HCl in Dioxane25 °CStable (>99% recovery)Stable (>99% recovery)
Harsh Acidic Neat TFA25 °CStable (>99% recovery)Slowly Labile (~40% cleavage at 24h)
Harsh Acidic (Heated) Neat TFA70 °C (Reflux)Stable (>95% recovery)Labile (>95% cleavage at 4h)
Superacidic 10% TfOH in TFA0 °C to 25 °CStable (>95% recovery)Highly Labile (>98% cleavage at 1h)
Lewis Acidic 1M BCl3​ in DCM0 °C to 25 °CStable (>95% recovery)Labile (>90% cleavage at 2h)[1]

Self-Validating Experimental Protocols

The differential stability outlined above allows for orthogonal deprotection strategies. Below are two field-proven protocols: one for selectively removing a Boc group while leaving the tert-butylsulfamoyl intact, and another for the global deprotection of the tert-butylsulfamoyl group.

OrthogonalWorkflow SM Boc-Amine + t-Bu-Sulfonamide Mild Mild Acid (20% TFA/DCM) SM->Mild Int Free Amine + t-Bu-Sulfonamide Mild->Int Boc Cleavage Harsh Harsh Acid (Neat TFA or TfOH) Int->Harsh Prod Free Amine + Primary Sulfonamide Harsh->Prod t-Bu Cleavage

Orthogonal deprotection workflow for Boc and tert-butylsulfamoyl groups.

Protocol A: Selective Boc Deprotection (Mild Acid)

Objective: Cleave an N-Boc protecting group without disturbing a remote tert-butylsulfamoyl group. Causality Note: We use 20% TFA in DCM. This concentration provides enough proton activity to cleave the carbamate but is thermodynamically insufficient to protonate the sulfonamide[3].

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 8.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Dropwise, add 2.0 mL of Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Reaction: Remove the ice bath and stir at 25 °C for 2 hours.

  • Validation & In-Process Control: Analyze an aliquot via LCMS. You should observe a mass shift of −100 Da (loss of Boc) and the cessation of CO2​ evolution. The mass corresponding to the loss of the tert-butylsulfamoyl group ( −56 Da) must not be present.

  • Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene ( 3×10 mL). The product is isolated as the TFA salt of the amine, with the tert-butylsulfamoyl group fully intact.

Protocol B: Global tert-Butylsulfamoyl Deprotection (Harsh Acid)

Objective: Cleave the tert-butyl group from the sulfonamide to yield the primary sulfamoyl pharmacophore. Causality Note: We utilize neat TFA combined with elevated temperatures to overcome the high activation energy of N-protonation. Crucially, we must add Triisopropylsilane (TIS) as a carbocation scavenger. Without TIS, the highly reactive tert-butyl cation released during cleavage will undergo Friedel-Crafts alkylation with any electron-rich aromatic rings in your molecule[3].

  • Preparation: Charge a round-bottom flask with the tert-butylsulfamoyl-protected substrate (1.0 mmol).

  • Scavenger Addition: Add Triisopropylsilane (TIS, 2.5 equivalents, 2.5 mmol). Do not skip this step if your molecule contains aromatic moieties.

  • Reagent Addition: Add neat Trifluoroacetic acid (TFA, 10.0 mL).

  • Reaction: Equip the flask with a reflux condenser and heat to 70 °C for 4 to 6 hours.

  • Validation & In-Process Control: Monitor via LCMS. The reaction is a self-validating system: the disappearance of the starting material mass and the appearance of the [M−56] mass (loss of isobutylene) confirms cleavage. If the reaction stalls, the addition of 1% v/v Trifluoromethanesulfonic acid (TfOH) will force completion within 30 minutes at room temperature.

  • Workup: Cool to room temperature and concentrate under a stream of nitrogen. Precipitate the primary sulfonamide product by triturating the residue with cold diethyl ether ( 20 mL). Filter and dry under vacuum.

References

  • Boron Trichloride as an Efficient and Selective Agent for Deprotection of tert-Butyl Aryl Sulfonamides. ResearchGate.1

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.2

  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.3

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.